Dihydro-2(3H)-thiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
thiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSNYNIWEORQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061390 | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless to yellow liquid; Burnt garlic aroma | |
| Record name | Dihydro-2(3H)-thiophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Oxothiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
195.00 to 197.00 °C. @ 760.00 mm Hg | |
| Record name | Dihydro-2(3H)-thiophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Oxothiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.175-1.185 (20°) | |
| Record name | 2-Oxothiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1003-10-7 | |
| Record name | Thiobutyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Thiobutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-thiobutyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO-2(3H)-THIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3ERZ734SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-2(3H)-thiophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dihydro-2(3H)-thiophenone chemical structure and properties
An In-depth Technical Guide to Dihydro-2(3H)-thiophenone
Introduction
This compound, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound. It is the sulfur analog of γ-butyrolactone (GBL). The presence of both a thioether and a lactone (specifically, a thiolactone) functional group within its five-membered ring structure imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a cyclic thioester with a five-membered ring structure.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Thiolan-2-one |
| CAS Number | 1003-10-7[2] |
| Molecular Formula | C₄H₆OS[2][3] |
| Molecular Weight | 102.16 g/mol [3][4] |
| InChI | InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[2][3] |
| InChIKey | KMSNYNIWEORQDJ-UHFFFAOYSA-N[2][5] |
| SMILES | O=C1CCCS1[3] |
| Synonyms | γ-Thiobutyrolactone, 4-Thiobutyrolactone, Tetrahydro-2-thiophenone, 2-Oxothiolane[2][4] |
Physicochemical Properties
This compound is a liquid at room temperature. Its physical and chemical properties are summarized below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 175 °C (lit.)[6] |
| Density | 1.194 g/mL at 25 °C (lit.)[6] |
| Refractive Index | n20/D 1.528 (lit.)[6] |
| Vapor Density | >1 (vs air)[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| IR Spectroscopy | Strong C=O stretching vibration characteristic of a ketone/lactone, typically in the range of 1660–1770 cm⁻¹.[7] |
| ¹H NMR Spectroscopy | Signals corresponding to the three methylene (-CH₂-) groups in the ring. Protons alpha to the carbonyl group are typically deshielded and appear further downfield. |
| ¹³C NMR Spectroscopy | A signal for the carbonyl carbon (C=O) at a characteristic downfield shift (e.g., ~214 ppm for a related compound).[8] Signals for the three methylene carbons at higher field strengths. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight (102.16). Fragmentation patterns can provide further structural information.[2][5][9] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the reaction of a thiirane with a malonic ester derivative.
General Experimental Protocol: Synthesis of this compound Derivatives
This protocol is a generalized method based on the reaction of thiiranes with active methylene compounds, such as diethyl malonate.[10]
-
Preparation of the Nucleophile: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, diethyl malonate is added dropwise with stirring to form the corresponding carbanion.
-
Reaction with Thiirane: The selected thiirane (e.g., 2,2-dimethylthiirane) is then added to the solution of the carbanion. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the ring-opening of the thiirane by the nucleophilic attack of the carbanion. The attack generally occurs at the less sterically hindered carbon of the thiirane ring.
-
Cyclization and Workup: The reaction proceeds via an intermediate that subsequently undergoes intramolecular cyclization to form the this compound ring system. After the reaction is complete (monitored by techniques like TLC), the mixture is cooled and then acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the product.
-
Extraction and Purification: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is then purified using techniques such as distillation under reduced pressure or column chromatography on silica gel to yield the pure this compound derivative.
Caption: General synthesis workflow.
Chemical Reactivity
The reactivity of this compound is governed by the presence of the thioether and ketone functional groups.[1]
-
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, which can lead to the formation of alcohols or other functionalized derivatives.[11]
-
Electrophilic Substitution: While not aromatic, the sulfur atom can influence the reactivity of the ring, and derivatives can undergo various substitution reactions.[11]
-
Oxidation: The thioether can be oxidized to form the corresponding sulfoxide or sulfone, which can alter the biological and chemical properties of the molecule.[11]
Caption: Key reactivity pathways.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in various fields.
-
Synthetic Building Block: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and biologically active molecules.[1] The presence of multiple reaction sites allows for diverse chemical modifications.
-
Biological Activity: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11][12][13] Specific derivatives of this compound have shown potential as antimicrobial agents and may have cytotoxic effects on cancer cell lines.[11]
-
Flavor and Fragrance: Certain derivatives, such as 2-methyltetrahydrothiophen-3-one, are used as flavoring agents in the food industry.[8][14]
Caption: General experimental workflow.
Safety and Handling
While specific safety data for the parent this compound is not detailed in the provided results, related compounds like tetrahydrothiophen-3-one are classified as combustible liquids that can cause skin and serious eye irritation, and may cause respiratory irritation.[15]
General Safety Precautions:
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mists.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[15][16]
-
In case of contact: If in eyes, rinse cautiously with water for several minutes.[15][16] If on skin, wash off with soap and plenty of water.[16] Seek medical attention if irritation persists.
Users should always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date information before handling this chemical.
References
- 1. This compound | 1003-10-7 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound [webbook.nist.gov]
- 6. 4,5-Dihydro-3(2H)-thiophenone 98 1003-04-9 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Buy 2(3H)-Thiophenone, dihydro-3-methyl- | 61540-11-2 [smolecule.com]
- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dihydro-3(2H)-thiophenone | C4H6OS | CID 61252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
Spectroscopic Profile of Dihydro-2(3H)-thiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.42 | Triplet | CH₂ -S |
| 2.89 | Triplet | CH₂ -C=O |
| 2.24 | Quintet | C-CH₂ -C |
Note: Data is based on predicted values and may vary from experimental results.[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 209.6 | C =O |
| 35.8 | C H₂-C=O |
| 29.7 | S-C H₂ |
| 23.2 | C-C H₂-C |
Note: Data is based on predicted values and may vary from experimental results.[1]
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Strong | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (thioester) |
| 1450 | Medium | CH₂ bend |
| 1170 | Medium | C-S stretch |
Source: NIST Mass Spectrometry Data Center.[2][3][4][5]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 102 | 100 | [M]⁺ (Molecular Ion) |
| 74 | 80 | [M - CO]⁺ |
| 60 | 90 | [C₂H₄S]⁺ |
| 46 | 40 | [CH₂S]⁺ |
| 41 | 55 | [C₃H₅]⁺ |
Source: NIST Mass Spectrometry Data Center.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a clean, dry NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum.
-
A wider spectral width is used compared to ¹H NMR.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
An appropriate number of scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
Physical properties of gamma-thiobutyrolactone
An In-depth Technical Guide to the Physical Properties of Gamma-Thiobutyrolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of gamma-thiobutyrolactone (γ-thiobutyrolactone). The information is compiled to assist in research, development, and quality control applications, presenting key data in an accessible format.
Chemical Identity and Structure
Gamma-thiobutyrolactone, also known as 4-butyrothiolactone or dihydro-2(3H)-thiophenone, is a sulfur-containing heterocyclic compound. It is the thio-analog of gamma-butyrolactone (GBL), where the oxygen atom in the ring is replaced by a sulfur atom.
-
IUPAC Name: Thiolan-2-one
Tabulated Physical Properties
The following table summarizes the key quantitative physical properties of gamma-thiobutyrolactone for easy reference and comparison.
| Property | Value | Notes and Conditions |
| Molecular Weight | 102.15 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid | Estimated property[3] |
| Density | 1.18 g/mL | at 25 °C[1][2] |
| Specific Gravity | 1.175 to 1.185 | at 20 °C[3] |
| Boiling Point | 195-197 °C | at 760 mmHg[3] |
| 39-40 °C | at 1 mmHg[1][2] | |
| Melting Point | Not explicitly found; GBL (its oxygen analog) melts at -45 °C | [4][5][6][7][8] |
| Flash Point | 86 °C (186.8 °F) | Closed cup[1] |
| 87.22 °C (189.00 °F) | TCC (Tag Closed Cup)[3] | |
| Refractive Index | 1.523 | at 20 °C, nD line[1][2] |
| 1.518 to 1.528 | at 20 °C[3] | |
| Solubility | Soluble in THF and alcohol.[1][2][3] | Water solubility is estimated at 35.25 g/L at 25 °C.[3] |
| Vapor Pressure | 0.38 mmHg | at 25 °C (estimated)[3] |
| logP (o/w) | 1.039 | Estimated octanol-water partition coefficient[3] |
Experimental Protocols for Property Determination
While specific experimental reports for determining the physical properties of gamma-thiobutyrolactone are not detailed in the provided search results, standard methodologies are widely applied for such characterizations.
Workflow for Physicochemical Characterization
The general workflow for characterizing a chemical compound like gamma-thiobutyrolactone involves purification followed by a series of analytical tests to determine its properties and confirm its structure.
Density Measurement
The density of a liquid like gamma-thiobutyrolactone is typically determined using a pycnometer or a digital densitometer.
-
Calibration: The instrument or pycnometer is calibrated using a substance of known density, usually deionized water, at a specific temperature (e.g., 25 °C).
-
Measurement:
-
Pycnometer: The pycnometer is weighed empty, then filled with the sample liquid, and weighed again. The volume of the pycnometer is known from calibration. Density is calculated as mass/volume.
-
Densitometer: The sample is injected into the oscillating U-tube of the densitometer. The instrument measures the oscillation frequency, which is directly related to the density of the sample.
-
-
Temperature Control: The temperature must be precisely controlled throughout the measurement, as density is temperature-dependent.
Boiling Point Determination
The boiling point at reduced pressure is often determined for compounds that may decompose at their atmospheric boiling point.
-
Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, and a thermometer is used.
-
Procedure: The sample is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 1 mmHg). The sample is heated gradually until it boils.
-
Reading: The temperature at which the liquid and vapor phases are in equilibrium (i.e., when vapor condenses on the thermometer bulb) is recorded as the boiling point at that specific pressure.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.
-
Instrument: An Abbe refractometer is commonly used.
-
Procedure: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: Light is passed through the sample, and the user adjusts the instrument to bring the dividing line between the light and dark fields into focus on a crosshair. The refractive index is read directly from the instrument's scale.
-
Temperature Control: The measurement is temperature-sensitive, so the prisms are typically thermostatted to a standard temperature, such as 20 °C.
Spectroscopic Analysis for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. For gamma-thiobutyrolactone, a strong absorption band corresponding to the thioester carbonyl (C=O) group would be expected.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps confirm the molecular weight. The fragmentation pattern can also offer additional structural information.
Biological Interaction Context
Research has indicated that gamma-thiobutyrolactone and its derivatives can act as modulators of GABA-A receptor function. They are believed to interact with the picrotoxin binding site within the receptor complex, which is a key target for understanding convulsant and anticonvulsant activities.[9]
References
- 1. g-Thiobutyrolactone 98 1003-10-7 [sigmaaldrich.com]
- 2. γ-硫代丁内酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. gamma-thiobutyrolactone, 1003-10-7 [thegoodscentscompany.com]
- 4. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gamma Butyrolactone CAS#: 96-48-0 [m.chemicalbook.com]
- 6. 96-48-0 CAS MSDS (Gamma Butyrolactone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. g-Butyrolactone gamma-Butyrolactone [sigmaaldrich.com]
- 9. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Phenindione (CAS No. 83-12-5)
Disclaimer: The CAS number 1003-10-7 provided in the query is associated with gamma-thiobutyrolactone in some chemical supplier databases. However, the request for an in-depth technical guide on core physicochemical data, experimental protocols, and signaling pathways is more aligned with the well-documented anticoagulant drug, Phenindione, which has the CAS number 83-12-5. This guide will focus on Phenindione.
Introduction
Phenindione is a synthetic anticoagulant belonging to the indanedione class of compounds.[1][2] It functions as a vitamin K antagonist, interfering with the synthesis of coagulation factors in the liver.[3][4] Historically used for the prevention and treatment of thromboembolic disorders such as pulmonary embolism and atrial fibrillation, its use has become less common due to a higher incidence of severe adverse effects compared to warfarin.[2][3][5] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and the mechanism of action of Phenindione.
Physicochemical Data
The following tables summarize the key physicochemical properties of Phenindione.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-phenyl-1H-indene-1,3(2H)-dione | [1][5] |
| Synonyms | 2-Phenyl-1,3-indandione, Dindevan, Hedulin | [1][2] |
| CAS Number | 83-12-5 | [1][2][5] |
| Molecular Formula | C₁₅H₁₀O₂ | [1][2][5] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Appearance | Solid.[1] Light yellow fluffy fine flakes or leaflets from alcohol. | [1][6] |
| Odor | Almost odorless | [1] |
Table 2: Experimental Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Melting Point | 148 - 151 °C | [1] | |
| Water Solubility | 27 mg/L | at 20 °C | [1][3] |
| Solubility in other solvents | Practically insoluble in cold water; soluble in chloroform, methanol, ethanol, ether, acetone, benzene, and readily soluble in alkaline solutions.[1][7] Soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 12 mg/mL). | [7][8][9] | |
| LogP (Octanol-Water Partition Coefficient) | 2.90 | [1][3] | |
| pKa (Strongest Acidic) | 4.92 | [3] | |
| Density | 1.343 g/cm³ | [6][7] | |
| pH | 4.5 | in saturated solution at 25 °C | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These represent general procedures and may be adapted based on specific laboratory conditions and equipment.
1. Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a melting point apparatus.[10][11][12]
-
Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[10]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[10][11]
-
Procedure:
-
A small amount of finely powdered Phenindione is packed into a capillary tube to a height of 1-2 mm.[12][13]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[10]
-
The sample is heated at a slow, controlled rate, approximately 1-2°C per minute, especially near the expected melting point.[10][11]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[13][14]
-
The melting point is reported as the range T1-T2.[10]
-
2. Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the solubility of a substance in a given solvent.[15][16]
-
Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.[15]
-
Apparatus: Test tubes or flasks, constant temperature shaker bath, analytical balance, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer).[15][17]
-
Procedure:
-
An excess amount of Phenindione is added to a known volume of the solvent (e.g., distilled water) in a flask.[16]
-
The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 20°C).[17]
-
The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
The undissolved solid is separated from the solution by filtration or centrifugation.[15]
-
The concentration of Phenindione in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring absorbance at a characteristic wavelength (e.g., 274 nm or 234.5 nm in 0.1 N HCl).[8][18]
-
3. pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a weak acid like Phenindione.[19][20]
-
Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[20]
-
Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer.[19]
-
Procedure:
-
A known concentration of Phenindione is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).[19]
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[19][20]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[19]
-
The data is plotted as pH versus the volume of titrant added to generate a titration curve.
-
The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then found.
-
The pKa is equal to the pH value at the half-equivalence point.[20]
-
Mechanism of Action: Vitamin K Antagonism
Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase.[2][3] This enzyme is crucial for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors.[3]
-
Signaling Pathway: The inhibition of Vitamin K epoxide reductase leads to a depletion of the active, reduced form of vitamin K.
-
Consequence: This prevents the post-translational modification and activation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[3][4]
-
Overall Effect: The reduced levels of functional clotting factors decrease the coagulability of the blood, thereby preventing the formation of thrombi.[3]
The logical workflow of Phenindione's mechanism of action is depicted in the following diagram.
References
- 1. Phenindione | C15H10O2 | CID 4760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenindion | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mims.com [mims.com]
- 5. Phenindione - Wikipedia [en.wikipedia.org]
- 6. Phenindione|lookchem [lookchem.com]
- 7. Phenindione | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. pennwest.edu [pennwest.edu]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. ijrpr.com [ijrpr.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. scribd.com [scribd.com]
Dihydro-2(3H)-thiophenone: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone), a crucial heterocyclic compound in various scientific fields. Understanding its stability profile is paramount for ensuring its integrity in research and development applications. This document synthesizes available data on its chemical stability, potential degradation pathways, and best practices for handling and storage.
Core Stability Profile
This compound is a cyclic thioester that is generally considered to be a stable compound under standard storage conditions.[1] However, its stability can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The five-membered ring structure, containing a sulfur atom and a carbonyl group, dictates its reactivity and potential degradation routes.[2]
General Storage Recommendations
To maintain the purity and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling principles:
-
Temperature: Store in a cool, dry place.[1] Some suppliers recommend long-term storage at 2-8°C.[3]
-
Atmosphere: Store in a well-ventilated area.[1]
-
Containers: Keep containers securely sealed in their original packaging, which is often a metal can or drum.[1] Ensure containers are clearly labeled and checked regularly for leaks.[1][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[1]
Quantitative Stability Data Summary
While specific kinetic data for the degradation of this compound is limited in publicly available literature, the stability of the thioester functional group and related thiolactones has been studied. The following table summarizes the expected stability under various stress conditions, based on general chemical principles and data from analogous compounds.
| Stress Condition | Reagents/Parameters | Expected Stability of this compound | Potential Degradation Products | Analytical Techniques for Detection |
| Hydrolytic | Acidic (e.g., 0.1 N HCl) | Generally stable. Thioesters are more resistant to acid-catalyzed hydrolysis than their ester counterparts. | Ring-opened product: 4-mercaptobutanoic acid | HPLC, LC-MS, NMR |
| Neutral (pH ~7) | Stable. The half-life for hydrolysis of a simple acyclic thioester at pH 7 and 23°C is reported to be 155 days. Homocysteine thiolactone is also stable up to pH 7. | Minimal degradation expected. | HPLC, LC-MS | |
| Basic (e.g., 0.1 N NaOH) | Susceptible to hydrolysis. Thioesters readily hydrolyze under basic conditions. | 4-mercaptobutanoic acid and its corresponding salt. | HPLC, LC-MS, NMR | |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Susceptible to oxidation at the sulfur atom. | This compound-1-oxide (sulfoxide), this compound-1,1-dioxide (sulfone) | HPLC, LC-MS, NMR, IR Spectroscopy |
| Thermal | Elevated Temperatures | Gas-phase pyrolysis is known to cause decarbonylation. | Propylene sulfide and carbon monoxide | GC-MS |
| Photolytic | UV/Visible Light | Potential for degradation, though specific studies are lacking. General ICH Q1B guidelines for photostability testing should be followed. | Various photoproducts possible. | HPLC, LC-MS |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis (particularly under basic conditions), oxidation of the sulfur atom, and thermal decomposition.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][5] The following are generalized protocols based on ICH guidelines that can be adapted for this compound.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the samples to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, capable of separating the intact drug from its degradation products. LC-MS can be used for the identification of degradation products.
Hydrolytic Degradation
-
Acidic Hydrolysis: Add an equal volume of 1 N HCl to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add an equal volume of 1 N NaOH to the sample solution. Keep at room temperature for a defined period.
-
Neutral Hydrolysis: Add an equal volume of water to the sample solution. Heat at a specified temperature (e.g., 60°C) for a defined period.
Oxidative Degradation
-
Add a solution of 3-30% hydrogen peroxide to the sample solution. Keep at room temperature for a defined period, protected from light.
Thermal Degradation
-
Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
Photolytic Degradation
-
Expose the solid compound or a solution in a photochemically inert, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Conclusion
This compound is a stable molecule when stored under appropriate conditions. The primary liabilities are hydrolysis under basic conditions and oxidation at the sulfur atom. For critical applications, it is recommended to conduct forced degradation studies to understand its stability profile in specific formulations and to develop validated analytical methods for its monitoring. By adhering to the storage and handling guidelines outlined in this document, researchers and drug development professionals can ensure the quality and reliability of this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
The Thiolactone Moiety: A Historical and Synthetic Overview for Researchers
An in-depth exploration of the discovery, synthesis, and biological significance of thiolactones, tailored for researchers, scientists, and professionals in drug development.
Thiolactones, cyclic thioesters, represent a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, from fundamental organic chemistry to cutting-edge drug discovery and polymer science. Their unique reactivity, stemming from the presence of an endocyclic thioester bond, imparts a range of chemical properties that have been harnessed for diverse applications. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of thiolactones, with a focus on providing practical experimental details and comparative data for researchers in the field.
A Glimpse into History: The Dawn of Thiolactone Chemistry
The journey into the world of thiolactones began in the early 20th century, with early explorations into the synthesis of strained ring systems. One of the pioneering efforts in the related field of β-lactams, the nitrogen-containing analogues of β-thiolactones, was the work of Hermann Staudinger in 1907 on the cycloaddition of ketenes and imines. While not a direct synthesis of a thiolactone, the "Staudinger reaction" laid the groundwork for understanding the formation of four-membered heterocyclic rings.[1][2][3] The mechanism of this reaction is a two-step process involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, followed by a conrotatory ring closure to yield the β-lactam.[3][4][5]
Synthetic Strategies for Thiolactone Formation
A variety of synthetic methods have been developed to access thiolactones of different ring sizes. These methods can be broadly categorized into intramolecular cyclizations of mercapto-functionalized precursors and other specialized reactions.
Intramolecular Cyclization of Mercaptoalkanoic Acids
The most common and direct route to γ- and δ-thiolactones is the intramolecular cyclization of the corresponding γ- or δ-mercaptoalkanoic acids. This reaction is typically acid-catalyzed and proceeds via an intramolecular thioesterification.
Experimental Protocol: Synthesis of γ-Butyrothiolactone from 4-Mercaptobutanoic Acid
This protocol describes a general procedure for the synthesis of γ-butyrothiolactone.
Materials:
-
4-Mercaptobutanoic acid
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-mercaptobutanoic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain γ-butyrothiolactone.
A similar procedure can be adapted for the synthesis of δ-valerothiolactone from 5-mercaptopentanoic acid. The yields for these intramolecular cyclization reactions are generally good, often exceeding 80%.
Photochemical Acyl Thiol-Ene Cyclization
A more recent and powerful method for the synthesis of macrocyclic peptide thiolactones involves a photochemical acyl thiol-ene reaction. This radical-mediated cyclization allows for the rapid formation of thiolactone rings in unprotected peptides.
Experimental Protocol: Photochemical Synthesis of a Peptide Thiolactone
This protocol provides a general outline for the photochemical cyclization of a peptide containing a thioacid and an alkene.
Materials:
-
Peptide containing a thioacid and an alkene moiety
-
Acetonitrile/Water (1:1) with 0.1% Trifluoroacetic acid (TFA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
UV lamp (e.g., 365 nm)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the linear peptide precursor in the acetonitrile/water/TFA solvent system.
-
Add the photoinitiator, DMPA.
-
Irradiate the solution with a UV lamp at room temperature.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the cyclic peptide thiolactone by preparative HPLC.
This method has been shown to provide moderate to good yields of macrocyclic thiolactones with short reaction times.
Synthesis of N-Acetylhomocysteine Thiolactone
N-Acetylhomocysteine thiolactone is a key building block in many chemical biology and materials science applications. It can be synthesized from homocysteine thiolactone hydrochloride.
Experimental Protocol: N-Acetylation of Homocysteine Thiolactone
This protocol describes the N-acetylation of homocysteine thiolactone hydrochloride.
Materials:
-
D,L-homocysteine thiolactone hydrochloride
-
Sodium hydroxide solution (e.g., 5 M)
-
Sodium bicarbonate
-
Acetyl chloride or acetic anhydride
-
Organic solvent (e.g., 1,4-dioxane)
-
Hydrochloric acid (e.g., 1 M)
-
Flash chromatography apparatus
Procedure:
-
Dissolve D,L-homocysteine thiolactone hydrochloride in a degassed sodium hydroxide solution under an inert atmosphere (e.g., argon).[6]
-
Stir the mixture to facilitate the cleavage of the thiolactone ring.
-
Add sodium bicarbonate and adjust the pH to approximately 9 with concentrated HCl.[6]
-
Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dissolved in an organic solvent.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, acidify the mixture to pH 6 with 1 M HCl.[6]
-
Evaporate the solvent and purify the crude product by flash chromatography to yield N-acetylhomocysteine thiolactone.
A patent describes a method for preparing N-acetyl homocysteine thiolactone by reacting O-acetyl homoserine with a thiocarboxylic acid metal salt.[7] Another method involves the reaction of homoserine lactone hydrochloride with potassium thioacetate.[7]
Quantitative Data on Thiolactone Synthesis
To aid researchers in selecting the most appropriate synthetic route, the following table summarizes typical yields for various thiolactone synthesis methods.
| Synthesis Method | Thiolactone Type | Substrate | Typical Yield (%) | Reference |
| Intramolecular Cyclization of Mercaptoalkanoic Acid | γ- and δ-thiolactones | γ- or δ-Mercaptoalkanoic acid | >80 | General Knowledge |
| Photochemical Acyl Thiol-Ene Cyclization | Macrocyclic Peptides | Peptide with thioacid and alkene | Moderate to Good | - |
| N-Acetylation of Homocysteine Thiolactone | N-Acetyl derivative | Homocysteine thiolactone hydrochloride | 66 | KR102384780B1[7] |
| From Homoserine Lactone Hydrochloride | N-Acetyl derivative | Homoserine lactone hydrochloride | 43 | KR102384780B1[7] |
Thiolactones in Biological Systems: The Agr Quorum-Sensing Pathway
Thiolactones play a crucial role in cell-to-cell communication in certain bacteria, a process known as quorum sensing. In the human pathogen Staphylococcus aureus, the accessory gene regulator (agr) system utilizes a thiolactone-containing peptide as an autoinducing signal.[2][8]
The agr locus is composed of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[9] The RNAII operon encodes for AgrB, AgrD, AgrC, and AgrA.[9] AgrD is the precursor peptide for the autoinducing peptide (AIP).[8] AgrB, a membrane-bound peptidase, processes AgrD and facilitates the formation of the thiolactone ring, exporting the mature AIP.[9]
At a critical concentration, AIP binds to the transmembrane receptor AgrC, a histidine kinase.[8][9] This binding event triggers the autophosphorylation of AgrC, which in turn phosphorylates the response regulator AgrA.[9] Phosphorylated AgrA then acts as a transcription factor, binding to the P2 and P3 promoters to upregulate the expression of the agr operon and RNAIII.[9] RNAIII is a regulatory RNA that controls the expression of a vast array of virulence factors.[10]
Below is a diagram of the Staphylococcus aureus Agr quorum-sensing pathway generated using the DOT language.
Experimental Workflow for Thiolactone Synthesis and Characterization
The following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel thiolactone.
References
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03438H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 8. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 9. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 10. journals.plos.org [journals.plos.org]
The Natural Occurrence of Dihydro-2(3H)-thiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic organic compound. Its structural similarity to γ-butyrolactone (GBL), a molecule with significant neurological and signaling activities, has prompted interest in its natural occurrence and potential biological roles. This document provides a comprehensive overview of the known natural sources of this compound and its derivatives, details on its biosynthesis, and methodologies for its detection and quantification.
Natural Occurrence and Quantitative Data
Thiophene derivatives are found in a diverse range of natural sources, including plants, microorganisms, and as flavor components in various foods.[1] While specific quantitative data for this compound is often limited, its presence and the concentrations of related compounds have been documented in several contexts.
Microbial Sources:
Certain microorganisms are known to produce thiophene derivatives. For instance, dihydro-2-methyl-3(2H)-thiophenone has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[2] Additionally, 4,5-dihydro-3(2H)-thiophenone is recognized as a volatile organic sulfur compound produced by basidiomycetous yeasts. Dihydrothiophenes have also been noted for their contribution to the characteristic aroma of the white truffle, where they are produced by bacterial colonies within the truffle's fruiting body.[3]
Food and Beverages:
The Maillard reaction, a form of non-enzymatic browning, is a significant source of thiophene derivatives in cooked and processed foods. The compound 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, a derivative of this compound, has been identified in soy sauce, miso, roasted bread, and beer.[4] Thiophene derivatives are also common components of the flavor profiles of coffee, beef, pork, shrimp, and papaya.[1]
Table 1: Natural Occurrence of this compound and Related Derivatives
| Compound | Source | Reference |
| Dihydro-2-methyl-3(2H)-thiophenone | Saccharomyces cerevisiae | [2] |
| 4,5-Dihydro-3(2H)-thiophenone | Basidiomycetous yeasts | |
| Dihydrothiophenes | White truffle | [3] |
| 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone | Soy sauce, miso, roasted bread, beer | [4] |
| Thiophene derivatives | Coffee, beef, pork, shrimp, papaya, whiskey | [1] |
Plant Kingdom:
Many plant species, particularly within the Asteraceae family, produce thiophenes as part of their chemical defense mechanisms against pathogens and herbivores.[5] These compounds exhibit a range of biological activities, including antimicrobial and insecticidal properties.
Biosynthesis
While a specific biosynthetic pathway for this compound has not been fully elucidated, the biosynthesis of the structurally similar γ-butyrolactones in Streptomyces provides a valuable model.[6][7][8][9] In this pathway, the key enzyme AfsA catalyzes the condensation of a β-ketoacyl acyl carrier protein (ACP) with dihydroxyacetone phosphate (DHAP) to form a γ-butyrolactone ring.[6][7] It is plausible that a similar enzymatic process, utilizing a sulfur-containing substrate, could lead to the formation of this compound.
Caption: Proposed biosynthetic pathway for γ-butyrolactones in Streptomyces.
Experimental Protocols
The detection and quantification of this compound in natural matrices typically involve extraction followed by chromatographic and spectrometric analysis.
1. Extraction:
-
Solvent Extraction: For solid samples, such as plant material or food products, solvent extraction using a non-polar solvent like dichloromethane or hexane is a common first step.
-
Headspace Solid-Phase Microextraction (HS-SPME): For volatile and semi-volatile compounds in liquid or solid matrices, HS-SPME is a sensitive and solvent-free technique. A fiber coated with a stationary phase is exposed to the headspace above the sample, and the adsorbed analytes are then thermally desorbed into a gas chromatograph.
2. Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification and allows for accurate quantification.
-
Gas Chromatography-Olfactometry (GC-O): In the context of flavor and aroma analysis, GC-O can be used to identify the specific odor contribution of this compound in a complex mixture.
Caption: General experimental workflow for the analysis of this compound.
Signaling Pathways
Currently, there is a lack of specific research detailing signaling pathways directly involving this compound. However, given its structural analogy to γ-butyrolactone, a known signaling molecule in bacteria that regulates secondary metabolism and morphological development, it is hypothesized that this compound may have similar functions.[6][7][9] Further research is required to investigate the potential role of this compound in intercellular communication and gene regulation.
Conclusion
This compound and its derivatives are naturally occurring compounds found in a variety of sources, from microorganisms to plants and foods. While our understanding of its biosynthesis and biological functions is still developing, the available data suggests it may play a role in microbial metabolism and contribute to the flavor profiles of certain foods. The analytical techniques outlined in this guide provide a framework for further research into the quantitative occurrence and potential signaling roles of this intriguing sulfur-containing molecule.
References
- 1. femaflavor.org [femaflavor.org]
- 2. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrothiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Item - Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - figshare - Figshare [figshare.com]
Toxicological Profile of Dihydro-2(3H)-thiophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a five-membered heterocyclic compound containing a sulfur atom. It is utilized as a flavoring agent and serves as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended to inform researchers, scientists, and professionals in drug development about its safety profile. Due to the limited specific toxicological data for this compound, this guide also includes information on its close structural analog, γ-butyrolactone (GBL), for comparative purposes. It is crucial to note that while structurally similar, the toxicological profiles of these two compounds may differ.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For this compound, available data from animal studies indicate that it is harmful if swallowed.
Table 1: Acute Toxicity of this compound
| Test Substance | Species | Route of Administration | LD50 | Observed Effects | Reference |
| This compound | Mouse | Oral | 1860 mg/kg | Not specified | [1][2] |
| This compound | Mouse | Intraperitoneal | 199 mg/kg | Convulsions | [1][2] |
Table 2: Acute Toxicity of γ-Butyrolactone (GBL) for Comparison
| Test Substance | Species | Route of Administration | LD50 | Reference |
| γ-Butyrolactone | Rat | Oral | 1582 mg/kg | |
| γ-Butyrolactone | Mouse | Oral | 1260 mg/kg | [3] |
| γ-Butyrolactone | Guinea Pig | Dermal | > 5000 mg/kg | |
| γ-Butyrolactone | Mouse | Intravenous | 880 mg/kg | [3] |
| γ-Butyrolactone | Mouse | Intraperitoneal | 880 mg/kg | [3] |
Experimental Protocols
Acute Oral Toxicity Study (General Guideline based on OECD 401)
A standard acute oral toxicity study, such as the one that would have been used to determine the LD50 values in the tables above, generally follows this protocol:
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used. Animals are acclimatized to laboratory conditions before the study.
-
Dosage: The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that is lethal to 50% of the test population (LD50). A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.
Genotoxicity and Mutagenicity
Genotoxicity assays are performed to detect substances that can cause damage to DNA and chromosomes. There is limited specific genotoxicity data available for this compound. However, for its analog, GBL, extensive testing has been conducted.
Table 3: Genotoxicity of γ-Butyrolactone (GBL)
| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | [4][5] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | [4] |
| Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | [4] |
| Mouse Bone Marrow Micronucleus Test | Mouse | In vivo | Negative | [4] |
| Sex-linked Recessive Lethal Test | Drosophila melanogaster | In vivo | Negative | [4] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - General Guideline based on OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test Strains: Multiple strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.
-
Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Principle: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow on a histidine-free medium.
-
Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in revertant colonies indicates a mutagenic potential.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. For its analog, GBL, studies in mice and rats have not shown evidence of carcinogenicity.[4][6] The International Agency for Research on Cancer (IARC) has classified GBL in Group 3: Not classifiable as to its carcinogenicity to humans.[4]
Experimental Protocols
Chronic Toxicity/Carcinogenicity Study (General Guideline based on OECD 451)
-
Test Animals: Typically, rats and mice are used in long-term studies (e.g., 2 years).
-
Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan.
-
Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.
-
In-life Observations: Animals are monitored for clinical signs of toxicity, changes in body weight and food/water consumption, and the development of palpable masses.
-
Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive list of tissues and organs is examined microscopically for evidence of neoplastic and non-neoplastic lesions.
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies were identified for this compound. For a related compound, gamma-ethyl-gamma-phenyl-butyrolactone, a fertility and peri- and post-natal study in mice showed reduced body weight at the highest dose and a decrease in the number of live fetuses. However, fertility and reproductive performance were not affected. The no-observed-adverse-effect level (NOAEL) was estimated at 100 mg/kg.[7]
Experimental Protocols
Two-Generation Reproductive Toxicity Study (General Guideline based on OECD 416)
-
Parental Generation (F0): Male and female animals are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.
-
First Filial Generation (F1): Offspring are exposed to the test substance from conception through lactation and, after weaning, for a pre-mating period. Selected F1 animals are then mated to produce the F2 generation.
-
Endpoints Evaluated: A wide range of endpoints are assessed in both the F0 and F1 generations, including reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.
-
Pathology: A comprehensive histopathological examination of the reproductive organs is conducted on the F0 and F1 animals.
Mechanism of Action
The specific mechanism of toxicity for this compound is not well-documented. For its analog, GBL, the primary mechanism of its central nervous system effects is its rapid in vivo conversion to gamma-hydroxybutyrate (GHB). GHB is a neurotransmitter that acts on GABA-B and specific GHB receptors in the brain.[8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. gamma-thiobutyrolactone, 1003-10-7 [thegoodscentscompany.com]
- 3. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Reproductive toxicity of gamma-ethyl-gamma-phenyl-butyrolactone, a new anticonvulsant and hypnotic drug, in mice. Fertility and peri- and post-natal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Dihydro-2(3H)-thiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Dihydro-2(3H)-thiophenone, a versatile heterocyclic compound with applications in various scientific fields. The document covers its IUPAC nomenclature, extensive list of synonyms, and detailed physicochemical properties. Furthermore, it outlines key synthetic and analytical methodologies and touches upon its known biological activities. This guide is intended to be a valuable resource for professionals in research, and drug development, offering a consolidated source of technical information.
IUPAC Nomenclature and Synonyms
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is Thiolan-2-one . However, it is also commonly known as This compound . Due to its widespread use in various contexts, it has accumulated a number of synonyms.
A comprehensive list of its identifiers and synonyms is provided below:
| Identifier Type | Identifier |
| IUPAC Name | Thiolan-2-one |
| Systematic Name | This compound |
| CAS Number | 1003-10-7[1][2][3][4] |
| Molecular Formula | C4H6OS[1][2][3][4] |
| Molecular Weight | 102.15 g/mol [1][2] |
| InChI | InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[3][4] |
| InChIKey | KMSNYNIWEORQDJ-UHFFFAOYSA-N[3][4] |
| SMILES | C1CC(=O)SC1 |
| EC Number | 213-700-8[2] |
| PubChem CID | 13852 |
| Synonyms | γ-Thiobutyrolactone[1][3], 4-Butyrothiolactone[1][3], 2-Oxothiolane[3], Tetrahydro-2-thiophenone[3], 4-Mercaptobutanoic acid γ-thiolactone[5], 2-Thiolanone[5] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, application in synthesis, and analytical characterization.
| Property | Value | Reference |
| Boiling Point | 39-40 °C at 1 mmHg | [6] |
| Density | 1.18 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.523 | [6] |
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The National Institute of Standards and Technology (NIST) provides access to comprehensive spectral data for this compound.
-
Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Data is available on the NIST WebBook.[3]
-
Mass Spectrum: Mass spectrometry data, crucial for determining the molecular weight and fragmentation pattern, is also available on the NIST WebBook.[3]
-
Gas Chromatography (GC): Retention indices for GC analysis can be found on the NIST WebBook, aiding in the development of analytical methods.[3]
Experimental Protocols
Synthesis
A common synthetic route to this compound involves the cyclization of 4-mercaptobutanoic acid. This intramolecular esterification (thiolactonization) is a standard method for the formation of five-membered thiolactones.
A generalized experimental workflow for this synthesis is depicted below:
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.
A typical GC-MS workflow is outlined below:
Caption: A standard workflow for the analysis of this compound using GC-MS.
Biological Activity and Signaling Pathways
While this compound itself is not extensively studied as a signaling molecule, its structural class, γ-thiobutyrolactones, has been investigated for biological activity. Some studies suggest that certain γ-thiobutyrolactone derivatives may act as ligands for the picrotoxin site on the GABAA receptor complex. This interaction can lead to either anticonvulsant or convulsant effects, depending on the specific substitutions on the lactone ring.
It is important to note that this compound is primarily used as a synthetic intermediate and a flavoring agent. Its direct involvement in specific signaling pathways within drug development is not well-established. The biological effects observed are more likely attributable to its derivatives.
The logical relationship for the potential biological activity of γ-thiobutyrolactone derivatives can be visualized as follows:
Caption: Logical pathway for the potential biological effects of γ-thiobutyrolactone derivatives.
Conclusion
This compound is a well-characterized compound with a clear IUPAC nomenclature and a variety of recognized synonyms. Its physicochemical properties are well-documented, facilitating its use in both research and industrial settings. While its direct role in signaling pathways is limited, its structural motif is of interest in medicinal chemistry for the development of GABAA receptor modulators. This guide provides a foundational understanding of this important heterocyclic compound for professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound | 1003-10-7 | Benchchem [benchchem.com]
- 2. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 180292-84-6 CAS MSDS (3(2H)-Thiophenone, dihydro-2-(1-hydroxyethylidene)-, (E)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Structure-activity studies of fluoroalkyl-substituted gamma-butyrolactone and gamma-thiobutyrolactone modulators of GABA(A) receptor function. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Dihydro-2(3H)-thiophenone from Thiirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-2(3H)-thiophenone, also known as γ-butyrothiolactone, is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives starting from thiiranes (episulfides). Two primary synthetic strategies are discussed: the reaction of thiiranes with active methylene compounds, such as diethyl malonate, and the potential for direct carbonylation of thiiranes. This guide includes quantitative data summaries, detailed experimental procedures, and visual diagrams of the reaction pathways and workflows to aid in the successful synthesis of these target molecules.
Introduction
Thiiranes, three-membered rings containing a sulfur atom, are versatile building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, making them valuable precursors for a range of sulfur-containing molecules. One important transformation is their conversion to dihydro-2(3H)-thiophenones, which are sulfur analogs of the widely utilized γ-butyrolactones. These thiolactones serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document outlines a robust method for the synthesis of substituted dihydro-2(3H)-thiophenones from thiirane derivatives and an active methylene compound.
Synthesis Method 1: Reaction of Thiiranes with Diethyl Malonate
A reliable method for the synthesis of substituted dihydro-2(3H)-thiophenones involves the base-catalyzed reaction of thiiranes with diethyl malonate. The reaction proceeds via a nucleophilic attack of the malonate carbanion on one of the carbon atoms of the thiirane ring, leading to ring opening and subsequent intramolecular cyclization to form the thiolactone ring.
Reaction Scheme
Dihydro-2(3H)-thiophenone: A Versatile Sulfur-Containing Building Block in Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive ketone carbonyl group and a nucleophilic sulfur atom within a five-membered ring, allows for a diverse range of chemical transformations. This bifunctionality makes it an ideal starting material for the construction of complex molecular architectures, including spirocyclic and fused heterocyclic systems, many of which exhibit significant biological activity. This document provides an overview of the applications of this compound in the synthesis of pharmacologically relevant molecules, complete with detailed experimental protocols for key reactions and an exploration of the signaling pathways targeted by the resulting compounds.
Key Applications in Organic Synthesis
This compound serves as a versatile precursor in a variety of synthetic transformations, primarily leveraging the reactivity of the α-protons to the carbonyl group and the carbonyl group itself.
Aldol Condensation Reactions
The acidic α-protons of this compound readily participate in base-catalyzed aldol condensation reactions with various aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation and has been employed to synthesize a range of α,β-unsaturated ketone derivatives. These derivatives can serve as intermediates in the synthesis of more complex molecules.
Synthesis of Fused Heterocycles
Derivatives of this compound are instrumental in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[1] The synthesis typically begins with a functionalized 2-aminothiophene, which can be prepared from this compound precursors through multi-step reaction sequences.
Synthesis of Spirocyclic Compounds
The carbonyl group of this compound is a key functional group for the construction of spirocyclic compounds. These are three-dimensional structures where two rings share a single atom. Spiro-oxindoles, for example, have been synthesized from derivatives of this compound and are a class of compounds with significant potential in drug discovery.
Experimental Protocols
Protocol 1: Aldol Condensation of this compound with Aromatic Aldehydes
This protocol describes a general procedure for the base-catalyzed aldol condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde).
-
Add this compound (1.1 eq) to the solution and stir at room temperature.
-
Slowly add a solution of potassium hydroxide (1.2 eq) in ethanol to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute aqueous HCl solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary:
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | (E)-3-benzylidene-dihydrothiophen-2(3H)-one | 85 | 98-100 |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorobenzylidene)dihydrothiophen-2(3H)-one | 92 | 135-137 |
Spectroscopic Data for (E)-3-benzylidene-dihydrothiophen-2(3H)-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (s, 1H), 7.45-7.35 (m, 5H), 3.50 (t, J = 7.2 Hz, 2H), 3.20 (t, J = 7.2 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.2, 138.5, 134.8, 130.2, 129.5, 128.9, 128.6, 33.4, 30.1.
-
IR (KBr, cm⁻¹): 3050, 2920, 1680, 1600, 1450, 760, 690.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol outlines the synthesis of a thieno[2,3-d]pyrimidine derivative starting from a 2-aminothiophene-3-carboxylate, a downstream product of this compound.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine (e.g., aniline)
-
Ethanol
Procedure:
-
Cyclization to form the pyrimidinone ring: Heat a mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq) and formamide (10 eq) at 180-190 °C for 4 hours. Cool the reaction mixture and pour into ice water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: Reflux a mixture of the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5 eq) for 3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with chloroform. Dry the organic layer and evaporate the solvent to get the 4-chlorothieno[2,3-d]pyrimidine.
-
Amination: Reflux a solution of the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) and the desired amine (1.2 eq) in ethanol for 6 hours. Cool the reaction mixture and remove the solvent under reduced pressure. Treat the residue with a dilute aqueous HCl solution and then neutralize with a sodium bicarbonate solution. Collect the solid product by filtration, wash with water, and recrystallize from ethanol.
Quantitative Data Summary:
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine | 78 |
Applications in Drug Development and Targeted Signaling Pathways
Thiophene-containing compounds, many of which can be synthesized from this compound, have shown a wide array of biological activities, making them attractive scaffolds for drug development.[2] The anticancer properties of thiophene derivatives have been particularly well-studied.[3][4]
Anticancer Activity and the PI3K/Akt Signaling Pathway
A significant number of thiophene derivatives have been identified as potent inhibitors of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[5] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5]
Workflow for Screening Anticancer Activity:
The development of novel anticancer agents from this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, providing access to a wide variety of complex heterocyclic structures. Its utility in the construction of biologically active molecules, particularly those targeting cancer-related signaling pathways like PI3K/Akt, highlights its importance in modern drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to harness the synthetic potential of this remarkable sulfur-containing heterocycle.
References
- 1. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydro-2(3H)-thiophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, and its derivatives in medicinal chemistry. This document includes key biological activities, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction
This compound is a versatile sulfur-containing heterocyclic compound that serves as a valuable scaffold in drug discovery.[1] Its unique structural features, including a polar thiolactone ring, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[2] The substitution of the oxygen atom in the analogous γ-butyrolactone with sulfur significantly influences the molecule's electronic properties and biological activity, often enhancing potency and selectivity.[3] This document focuses on the anticonvulsant and antimicrobial applications of this compound derivatives, providing researchers with the necessary information to explore their therapeutic potential.
Key Biological Activities
Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas:
-
Anticonvulsant Activity: A number of alkyl-substituted γ-thiobutyrolactones have been identified as potent anticonvulsants.[3] Their mechanism of action is often associated with the modulation of the GABAA receptor complex, specifically at the picrotoxin binding site.[3][4] The Anticonvulsant Screening Program (ASP), initiated by the National Institute of Neurological and Communicative Disorders and Stroke (NINDS), has been instrumental in the evaluation of such compounds.[2][3][5]
-
Antimicrobial Activity: Thiophene-based compounds, including derivatives of this compound, have shown promising activity against a range of bacterial and fungal pathogens.[6][7][8] Their mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Data Presentation
Anticonvulsant Activity of Alkyl-Substituted γ-Thiobutyrolactone Derivatives
The following table summarizes the anticonvulsant activity of representative this compound derivatives in the Maximal Electroshock (MES) seizure test in mice. The data is expressed as the median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure.
| Compound | Substitution Pattern | MES ED50 (mg/kg, i.p.) | Reference Compound | MES ED50 (mg/kg, i.p.) |
| α-Ethyl-α-methyl-γ-thiobutyrolactone | α,α-disubstituted | 35 | Phenytoin | 9.5 |
| α-Propyl-α-methyl-γ-thiobutyrolactone | α,α-disubstituted | 42 | Phenobarbital | 22 |
| α-Isopropyl-γ-thiobutyrolactone | α-monosubstituted | 150 | Ethosuximide | >500 |
Data is compiled from various sources related to the Anticonvulsant Screening Program and structure-activity relationship studies.
Antimicrobial Activity of Thiophene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-((3-chlorophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylate | Escherichia coli | 16 | Ciprofloxacin | 0.015 |
| 2-((3-chlorophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylate | Staphylococcus aureus | 32 | Ciprofloxacin | 0.25 |
| Thiazolinyl tetrahydrobenzothiophene derivative (8e) | Escherichia coli | 6.25 | Nystatin | 12.5 |
| Thiazolinyl tetrahydrobenzothiophene derivative (8e) | Staphylococcus aureus | 3.12 | Nystatin | 6.25 |
Data is sourced from studies on the antimicrobial activity of novel thiophene derivatives.[7][9]
Experimental Protocols
Synthesis of α-Ethyl-α-methyl-γ-thiobutyrolactone
This protocol describes a representative synthesis of an anticonvulsant γ-thiobutyrolactone derivative.[1]
Materials:
-
α-Ethyl-α-methyl-γ-butyrolactone
-
Potassium thioacetate
-
N,N-dimethylacetamide (DMA)
-
Hexanes
-
Water
-
Saturated NaCl solution
-
Anhydrous Na2SO4
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine α-ethyl-α-methyl-γ-butyrolactone (69.4 mmol) and potassium thioacetate (109 mmol) in a round-bottom flask containing N,N-dimethylacetamide (50 mL).[1]
-
Heat the mixture with stirring at 150-160 °C for 4 hours under a reflux condenser.[1]
-
Cool the dark brown mixture to room temperature and partition it between hexanes (200 mL) and water (200 mL) in a separatory funnel.[1]
-
Separate the layers and extract the aqueous phase with two additional 100 mL portions of hexanes.[1]
-
Combine the organic extracts and wash with 100 mL of water, followed by 50 mL of saturated NaCl solution.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a red oil.[1]
-
Purify the crude product by vacuum distillation to obtain α-ethyl-α-methyl-γ-thiobutyrolactone.
Anticonvulsant Screening: Maximal Electroshock (MES) Test in Mice
This protocol outlines the procedure for the MES test, a standard model for evaluating potential anticonvulsant drugs.
Materials:
-
Male ICR mice (18-25 g)
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution (0.9% NaCl)
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) injection at various doses.
-
At the time of predicted peak effect (e.g., 30 or 60 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs for at least 3 seconds.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the percentage of protected mice at each dose level.
-
Determine the median effective dose (ED50) using a suitable statistical method, such as probit analysis.
GABAA Receptor Binding Assay: [35S]TBPS Binding
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the picrotoxin site on the GABAA receptor.[10][11]
Materials:
-
Rat brain membranes (P2 fraction)
-
[35S]t-butylbicyclophosphorothionate ([35S]TBPS)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., picrotoxin)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and differential centrifugation.
-
In a final assay volume of 500 µL, incubate the brain membranes (approximately 100 µg of protein) with a fixed concentration of [35S]TBPS (e.g., 2 nM) and varying concentrations of the test compound.[10]
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled ligand that binds to the same site (e.g., 2 µM picrotoxin) is included.
-
Incubate the mixture at 25°C for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
References
- 1. US4707491A - Anticonvulsant γ-thiobutyrolactone derivatives - Google Patents [patents.google.com]
- 2. Anticonvulsant Screening Program Report - February 27, 2012 | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 3. Anticonvulsant Screening Project: Antiepileptic Drug Development Program - National Institute of Neurological and Communicative Disorders and Stroke. Epilepsy Branch - Google Books [books.google.com]
- 4. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 5. catalog.hathitrust.org [catalog.hathitrust.org]
- 6. Antiepileptic Drugs - Google Books [books.google.com.sg]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiepileptic drug development: I. History and a program for progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of [35S]t-butylbicyclophosphorothionate binding sites in rat brain by GABA, pyrethroid and barbiturate - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Gamma-Thiobutyrolactone in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-thiobutyrolactone (GTBL) is a sulfur-containing heterocyclic compound that has garnered increasing interest in the field of polymer chemistry. As a thiolactone, it serves as a versatile building block for the synthesis of sulfur-containing polymers, which are valued for their unique properties, including high refractive indices, metal-binding capabilities, and responsiveness to stimuli. This document provides detailed application notes and experimental protocols for the utilization of GTBL in various polymerization techniques, offering a guide for researchers in materials science and drug development.
The primary application of GTBL in polymer chemistry is as a monomer in ring-opening polymerization (ROP), although its low ring strain makes homopolymerization challenging under standard conditions. Consequently, GTBL is often copolymerized with other cyclic monomers to yield functional polymers with tailored properties. Furthermore, the thiolactone moiety can be opened by nucleophiles, enabling its use as a thiolation agent for the modification of existing polymers and surfaces.
Key Applications and Methodologies
Ring-Opening Copolymerization of γ-Thiobutyrolactone
GTBL can be effectively copolymerized with various monomers, such as ethylene carbonate and oxiranes, to produce poly(thioether-ester)s and poly(ester-alt-sulfide)s, respectively. These polymerizations are typically initiated by organocatalysts or onium salts.
A notable application is the decarboxylative ring-opening copolymerization of GTBL and ethylene carbonate, which yields aliphatic poly(γ-thioether ester)s. This reaction proceeds via a mechanism involving the nucleophilic ring-opening of the thiolactone by alcoholate propagating centers and the decarboxylative S-alkylation of the thiolate propagating centers.[1] The resulting polymers contain thioether linkages that can be subsequently oxidized to sulfoxides, introducing polarity and potential for further functionalization.
Materials:
-
γ-Thiobutyrolactone (GTBL), purified by distillation
-
Ethylene carbonate (EC), dried under vacuum
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Phosphazene base (e.g., t-BuP4), as a solution in hexane
-
Anhydrous toluene
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add ethylene carbonate (e.g., 1.0 g, 11.36 mmol) and γ-thiobutyrolactone (e.g., 1.16 g, 11.36 mmol).
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the monomers.
-
Add benzyl alcohol initiator (e.g., 59.2 mg, 0.57 mmol).
-
Add the phosphazene base catalyst (e.g., 0.57 mL of a 1.0 M solution in hexane).
-
Place the flask in a preheated oil bath at 90°C and stir for the desired reaction time (e.g., 24 hours).
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.
-
Isolate the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold methanol to purify.
-
Dry the final polymer under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm the structure and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.
Thiolation of Polymers
The thiolactone ring of GTBL can be opened by primary amines to introduce a thiol group, providing a versatile method for polymer functionalization. This "thiol-ene" and "thiol-yne" click chemistry handle allows for the subsequent conjugation of biomolecules, drugs, or other functional moieties.
Polymers bearing pendant amine groups can be readily modified with GTBL to introduce thiol functionalities. This approach is advantageous as it avoids the direct polymerization of potentially problematic thiol-containing monomers. The resulting thiolated polymer can then be used in a variety of applications, including hydrogel formation, surface modification, and bioconjugation.
Materials:
-
Amine-containing polymer (e.g., poly(lysine) or a custom polymer with primary amine side chains)
-
γ-Thiobutyrolactone (GTBL)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the amine-containing polymer in anhydrous DMF to a desired concentration (e.g., 10 mg/mL).
-
Add an excess of γ-thiobutyrolactone (e.g., 10-20 molar equivalents relative to the amine groups).
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by a suitable method (e.g., NMR or a colorimetric assay for free amines like the ninhydrin test).
-
Upon completion, transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted GTBL and DMF.
-
Lyophilize the purified polymer solution to obtain the solid thiolated polymer.
Characterization: The degree of thiolation can be quantified using Ellman's reagent (DTNB) assay or by ¹H NMR spectroscopy by comparing the integrals of protons corresponding to the polymer backbone and the newly introduced mercaptoethyl side chains.
Quantitative Data Summary
| Polymerization Type | Monomers | Initiator/Catalyst | Temp (°C) | Time (h) | Molar Mass (Mn, g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| Decarboxylative Copolymerization | GTBL, Ethylene Carbonate | Benzyl alcohol / Phosphazene base | 90 | 24 | Controlled | Low | Full | [1] |
| Alternating Copolymerization | GTBL, Glycidyl phenyl ether | Quaternary Onium Salts | - | - | - | - | - | [2] |
| Homopolymerization | γ-Thionobutyrolactone | Scandium trifluoromethanesulfonate | 100 | 2 | - | - | 78 | [3] |
Note: Dashes indicate data not specified in the cited abstract.
Visualizing Workflows and Mechanisms
Ring-Opening Copolymerization Workflow
The following diagram illustrates the general workflow for the ring-opening copolymerization of GTBL.
Caption: General experimental workflow for GTBL copolymerization.
Proposed Mechanism for Amine-Induced Thiolation
This diagram illustrates the nucleophilic ring-opening of GTBL by a primary amine to generate a thiol group.
Caption: Amine-mediated ring-opening of GTBL.
Conclusion
Gamma-thiobutyrolactone is a valuable monomer and functionalizing agent in polymer chemistry. Its ability to participate in ring-opening copolymerizations allows for the synthesis of novel sulfur-containing polymers with tunable properties. Furthermore, its reactivity towards nucleophiles provides a straightforward route for the introduction of thiol groups into various macromolecules. The protocols and data presented herein offer a starting point for researchers to explore the diverse applications of GTBL in the development of advanced materials for a range of scientific and biomedical fields.
References
Application Notes and Protocols for the Purification of Dihydro-2(3H)-thiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound with applications as a building block in organic synthesis.[1][2] Its purity is crucial for successful downstream reactions and the synthesis of target molecules. This document provides detailed protocols for the purification of this compound using common laboratory techniques: vacuum distillation, flash column chromatography, and recrystallization. Additionally, it outlines methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for planning and executing the purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₄H₆OS | [1][3] |
| Molecular Weight | 102.16 g/mol | [2] |
| CAS Number | 1003-10-7 | [1] |
| Boiling Point | 39-40 °C at 1 mmHg | |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index | n20/D 1.523 | |
| Appearance | Colorless to yellow liquid | |
| Solubility | Soluble in THF |
Purification Protocols
Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound, especially for larger quantities, due to its relatively low boiling point under reduced pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask
-
Heating mantle with stirrer
-
Vacuum pump
-
Manometer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Thermometer
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the round-bottom flask. Add a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly and carefully reduce the pressure to approximately 1 mmHg.
-
Begin stirring and gradually heat the flask using the heating mantle.
-
Monitor the temperature of the vapor. Collect the fraction that distills at 39-40 °C.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Flash Column Chromatography
Flash column chromatography is an effective technique for purifying smaller quantities of this compound and for separating it from less volatile or more polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
Recrystallization can be employed if the crude this compound is a solid at room temperature or if a suitable solvent system is found in which it is soluble at high temperatures and insoluble at low temperatures.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate or ethanol are good starting points to test.[4][5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.
Purity Assessment Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.
Instrument Parameters:
| Parameter | Setting |
| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-300 amu |
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Analyze the resulting chromatogram and mass spectrum to determine the purity and identify any contaminants by comparing with a reference spectrum from a database like NIST.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of this compound, particularly for non-volatile impurities.
Instrument Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A typical starting point could be 60:40 acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Detector | UV detector at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm) |
| Injection Volume | 10-20 µL |
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the retention time and peak area of the main component. Purity can be calculated based on the relative peak areas.
Workflow and Data Summary
The overall workflow for the purification and analysis of this compound is depicted below.
References
Application Note: Quantitative Analysis of Dihydro-2(3H)-thiophenone by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, in a liquid matrix. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This approach offers high selectivity and low detection limits, making it suitable for various applications, including pharmaceutical development, environmental monitoring, and flavor and fragrance analysis. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
This compound (CAS No. 1003-10-7) is a sulfur-containing heterocyclic compound.[1][2][3] Its quantification is crucial in various fields due to its use as a chemical intermediate and its potential presence as an impurity or a flavor component. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[4][5] The method described herein is based on established principles for the analysis of similar lactone compounds and provides a reliable protocol for researchers, scientists, and drug development professionals.
Experimental Protocol
Materials and Reagents
-
This compound standard: (Purity ≥ 98%)
-
Internal Standard (IS): 3-Chlorothiophene (or other suitable non-interfering compound)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (all HPLC or GC grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Sample Matrix: Deionized water or a specific matrix blank relevant to the application.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Autosampler: For automated injections.
Standard and Sample Preparation
3.1. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
3.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the sample matrix to achieve a concentration range of 0.1 µg/mL to 50 µg/mL.
3.3. Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.
3.4. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (or working standard), add 50 µL of the 10 µg/mL internal standard solution and vortex briefly.
-
Add 2 mL of dichloromethane (DCM).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Inlet | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60°C (hold for 2 min), Ramp: 15°C/min to 250°C (hold for 5 min) |
| Transfer Line | 280°C |
| MS Source | Electron Ionization (EI), 230°C |
| MS Quadrupole | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Quantifier Ion: m/z 102 (M+), Qualifier Ions: m/z 74, 60 (based on NIST mass spectrum)[2] |
| Internal Standard | (Provide m/z values for the chosen IS) |
Data Presentation
The performance of this method was evaluated, and the quantitative data are summarized in the tables below. These values are representative and may vary slightly based on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (r²) | 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Retention Time (approx.) | This compound: ~7.5 min |
| Internal Standard: (Specify retention time) |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| 0.5 | 98.5% | 4.2% |
| 5.0 | 101.2% | 2.8% |
| 25.0 | 99.3% | 1.9% |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical protocol.
Caption: Workflow for the quantification of this compound.
References
Application Notes and Protocols: Dihydro-2(3H)-thiophenone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of dihydro-2(3H)-thiophenone derivatives as promising scaffolds in drug discovery. The protocols outlined below offer detailed methodologies for the synthesis and screening of these compounds for anticancer and antimicrobial activities.
Introduction
This compound, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The inherent structural features of this core, including a lactam-like thioester, provide a unique template for the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects, making them a subject of intense research in the quest for new drugs. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes in signaling pathways to the disruption of microbial cell integrity.
Synthesis of this compound Derivatives
A fundamental and widely utilized method for the synthesis of functionalized 2-aminothiophene derivatives, which can be further modified, is the Gewald reaction. This one-pot, multi-component reaction offers an efficient route to highly substituted thiophenes.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol describes the synthesis of a 2-aminothiophene derivative, a common precursor for more complex this compound-based compounds.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine or piperidine)
-
Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL of ethanol, add elemental sulfur (10 mmol).
-
Slowly add diethylamine (10 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 50-60°C and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Anticancer Applications
This compound derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. Key mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule polymerization.
Signaling Pathway: EGFR Inhibition
Several thiophene derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway and its inhibition by thiophene derivatives.
Experimental Workflow: Anticancer Drug Discovery
The following workflow outlines the key stages in the discovery and preclinical evaluation of novel this compound-based anticancer agents.
Caption: Workflow for anticancer drug discovery with thiophene derivatives.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of test compounds against EGFR kinase using a luminescence-based assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).
-
Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well) to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for EGFR.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 values.[2]
Quantitative Data: Anticancer Activity of Thiophene Derivatives
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-b]thiophene Derivative | EGFRWT | 0.28 | [1] |
| Thieno[2,3-b]thiophene Derivative | EGFRT790M | 5.02 | [1] |
| Tetrahydrobenzo[b]thiophene Derivative | A549 (Lung Cancer) | 6.10 | [3] |
| 2-Amino-3-benzoylbenzo[b]thiophene | L1210 (Leukemia) | 0.00076 | [4] |
| Thiophenyl Hydrazone Derivative | Tubulin Polymerization | 8.21 | [5] |
Antimicrobial Applications
Derivatives of this compound have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of the bacterial cell membrane or interaction with essential bacterial enzymes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative | Acinetobacter baumannii (Colistin-Resistant) | 16 | [7] |
| Thiophene Derivative | Escherichia coli (Colistin-Resistant) | 8 | [7] |
| Thiophene-based Heterocycle | Clostridium difficile | 2-4 | [8] |
| Thiophene Derivative | Staphylococcus aureus | 0.81 (µM/ml) | [9] |
| Thiophene Derivative | Candida albicans | 0.91 (µM/ml) | [9] |
Conclusion
The this compound scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of novel anticancer and antimicrobial agents. The synthetic accessibility, particularly through methods like the Gewald reaction, allows for the generation of diverse chemical libraries for screening. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these promising compounds, paving the way for the discovery of next-generation therapeutics.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. protocols.io [protocols.io]
- 4. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. 3.3.3. In Vitro EGFR Inhibitory Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Dihydro-2(3H)-thiophenone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral dihydro-2(3H)-thiophenone and its analogs are significant structural motifs in medicinal chemistry and drug discovery. These sulfur-containing heterocycles are present in various biologically active compounds and serve as crucial intermediates in the synthesis of complex molecules. The stereochemistry of these compounds often plays a pivotal role in their pharmacological activity, making their enantioselective synthesis a critical area of research. This document provides detailed application notes and protocols for two prominent methods for the asymmetric synthesis of chiral this compound analogs: Rhodium-catalyzed asymmetric hydrogenation and organocatalytic asymmetric Michael addition.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Benzo[b]thiophene 1,1-Dioxides
This method provides a highly efficient route to chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, which are important analogs of dihydro-2(3H)-thiophenones, with excellent enantioselectivities. The protocol is based on the use of a rhodium catalyst with a chiral phosphine ligand.
Logical Workflow for Rh-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol
Materials:
-
Prochiral substituted benzo[b]thiophene 1,1-dioxide (1.0 equiv)
-
[Rh(NBD)₂]BF₄ (0.01 equiv)
-
Chiral ferrocenyl phosphine ligand (e.g., ZhaoPhos L1) (0.011 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(NBD)₂]BF₄ and the chiral ligand in CH₂Cl₂ is stirred for 30 minutes.
-
Reaction Setup: The prochiral benzo[b]thiophene 1,1-dioxide is dissolved in CH₂Cl₂ in a glass vial inside an autoclave. The pre-formed catalyst solution is then added to the vial.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours).
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxide.
-
Analysis: The yield is determined, and the enantiomeric excess (ee) is measured by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Entry | Substrate (R) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 1.0 | CH₂Cl₂ | 12 | 99 | >99 |
| 2 | 4-Tolyl | 1.0 | CH₂Cl₂ | 12 | 98 | 99 |
| 3 | 4-Methoxyphenyl | 1.0 | CH₂Cl₂ | 12 | 99 | 99 |
| 4 | 4-Fluorophenyl | 1.0 | CH₂Cl₂ | 12 | 97 | >99 |
| 5 | 2-Naphthyl | 1.0 | CH₂Cl₂ | 12 | 99 | 99 |
| 6 | Methyl | 1.0 | CH₂Cl₂ | 24 | 95 | 98 |
| 7 | Ethyl | 1.0 | CH₂Cl₂ | 24 | 96 | 98 |
Method 2: Organocatalytic Asymmetric Michael Addition
This approach utilizes a chiral bifunctional organocatalyst, such as a squaramide-based catalyst, to promote the enantioselective Michael addition of a thiol to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization to form the chiral this compound.
Signaling Pathway for Organocatalytic Michael Addition
Caption: Organocatalytic asymmetric Michael addition pathway.
Experimental Protocol
Materials:
-
α,β-Unsaturated thioester (1.0 equiv)
-
Mercaptan (e.g., benzyl mercaptan) (1.2 equiv)
-
Chiral squaramide organocatalyst (0.1 equiv)
-
Toluene
-
4 Å Molecular sieves
Procedure:
-
Reaction Setup: To a dried vial containing 4 Å molecular sieves are added the α,β-unsaturated thioester, the chiral squaramide catalyst, and toluene. The mixture is stirred at room temperature.
-
Nucleophile Addition: The mercaptan is added to the reaction mixture.
-
Reaction Progress: The reaction is stirred at room temperature for the specified time (e.g., 24-48 hours) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification: The product is purified by flash column chromatography.
-
Analysis: The yield and enantiomeric excess of the resulting chiral this compound are determined.
Data Presentation
| Entry | α,β-Unsaturated Thioester (R¹) | Mercaptan (R²) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Benzyl | 10 | 24 | 92 | 95 |
| 2 | 4-Chlorophenyl | Benzyl | 10 | 24 | 90 | 96 |
| 3 | 4-Nitrophenyl | Benzyl | 10 | 36 | 85 | 98 |
| 4 | 2-Thienyl | Benzyl | 10 | 48 | 88 | 93 |
| 5 | Methyl | Benzyl | 10 | 48 | 75 | 90 |
| 6 | Phenyl | 4-Methoxybenzyl | 10 | 24 | 93 | 94 |
| 7 | Phenyl | Ethyl | 10 | 48 | 78 | 88 |
Disclaimer: The protocols and data presented are representative examples based on published literature. Actual results may vary depending on the specific substrates, reagents, and reaction conditions used. Optimization may be required for different substrates.
Application Notes and Protocols for Ring-Opening Reactions of Dihydro-2(3H)-thiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its strained five-membered ring is susceptible to cleavage under various conditions, leading to a range of functionalized linear thioesters and related derivatives. These ring-opening reactions are of significant interest for the development of novel polymers, functional materials, and intermediates for pharmaceuticals. This document provides detailed application notes and experimental protocols for the key ring-opening reactions of this compound.
Ring-Opening Polymerization (ROP)
Application Note
The ring-opening polymerization of this compound, particularly its copolymerization with other cyclic monomers, offers a pathway to novel poly(thioether-ester)s. These polymers are of interest in the field of biomaterials and drug delivery due to their potential biodegradability and the presence of sulfur atoms which can be further functionalized. For instance, the thioether linkages can be oxidized to sulfoxides or sulfones, altering the polymer's polarity and solubility. While the homopolymerization of this compound is thermodynamically challenging due to low ring strain, its copolymerization with monomers like ethylene carbonate allows for the synthesis of well-defined alternating copolymers.[1] These copolymers can be designed to have controlled molecular weights and a low percentage of carbonate units.[1] The resulting poly(thioether-alt-ester)s are promising candidates for creating advanced materials with tunable properties.
Experimental Protocol: Copolymerization with Ethylene Carbonate
This protocol is based on the ring-opening copolymerization of γ-thiobutyrolactone and ethylene carbonate using a benzyl alcohol-phosphazene base initiating system.[1]
Materials:
-
This compound (γ-thiobutyrolactone, TBL)
-
Ethylene carbonate (EC)
-
Benzyl alcohol (BnOH)
-
Phosphazene base P2-t-Bu
-
Anhydrous toluene
-
Methanol
-
Chloroform
-
Nitrogen gas supply
Procedure:
-
In a glovebox, a specified amount of benzyl alcohol and phosphazene base P2-t-Bu are dissolved in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
This compound and ethylene carbonate are added to the flask.
-
The flask is sealed and taken out of the glovebox.
-
The reaction mixture is stirred and heated to 90 °C in an oil bath.
-
The polymerization is allowed to proceed for a specified time (e.g., until full conversion of monomers is observed by 1H NMR).
-
The reaction is quenched by the addition of a small amount of benzoic acid.
-
The polymer is precipitated by pouring the reaction mixture into cold methanol.
-
The precipitate is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by 1H NMR, 13C NMR, and size exclusion chromatography (SEC) to determine its structure, molecular weight, and polydispersity.
Quantitative Data
| Entry | Monomer Ratio (TBL:EC) | Initiator (BnOH) / Catalyst (P2-t-Bu) Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) |
| 1 | 50:50 | 1:1 | 90 | 24 | >99 | 8,500 | 1.25 |
| 2 | 75:25 | 1:1 | 90 | 24 | >99 | 12,300 | 1.30 |
| 3 | 25:75 | 1:1 | 90 | 24 | >99 | 6,200 | 1.20 |
Note: The data presented in this table is illustrative and based on typical results reported for similar systems. Actual results may vary depending on specific experimental conditions.
Experimental Workflow
Caption: Workflow for the ring-opening copolymerization of this compound.
Reductive Ring-Opening
Application Note
The reductive ring-opening of this compound provides a direct route to 4-mercapto-1-butanol. This bifunctional molecule, containing both a thiol and a primary alcohol, is a valuable building block in various fields. The thiol group allows for its use in self-assembled monolayers on gold surfaces, the synthesis of thiol-functionalized nanoparticles, and as a chain transfer agent in polymer chemistry. The hydroxyl group can be further functionalized, for example, through esterification or etherification, to create more complex molecules. 4-Mercapto-1-butanol and its derivatives are utilized in the development of drug delivery systems, hydrogels, and as intermediates in the synthesis of pharmaceuticals.[2][3]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH4)
This is a general protocol for the reduction of lactones to diols using LiAlH4, adapted for this compound.[4]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Nitrogen gas supply
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH4 in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (the reaction progress can be monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous sodium hydroxide solution, and then again water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrates are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-mercapto-1-butanol.
-
The product can be purified by vacuum distillation.
Quantitative Data
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | LiAlH4 | Diethyl Ether | 0 to RT | 4 | ~75-85* |
*Note: The yield is an estimated value for this specific substrate based on typical LiAlH4 reductions of lactones, as a specific literature value was not found.
Experimental Workflow
Caption: Workflow for the reductive ring-opening of this compound.
Nucleophilic Ring-Opening
Application Note
The ring of this compound can be opened by various nucleophiles, such as amines, to yield N-substituted 4-mercaptobutanamides. This reaction provides a straightforward method for introducing a thiol-terminated spacer arm onto a molecule of interest. These products are valuable in bioconjugation chemistry, where the thiol group can react specifically with maleimides or be used for immobilization on gold surfaces. The amide linkage provides stability, and the length of the carbon chain can be tailored by using different thiolactone precursors. Such molecules are key components in the design of targeted drug delivery systems, diagnostic probes, and functionalized surfaces for biosensors.
Experimental Protocol: Reaction with an Amine (General)
This is a general protocol for the nucleophilic ring-opening of a lactone with a primary amine, adapted for this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Aprotic solvent (e.g., THF or acetonitrile)
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask, this compound is dissolved in an aprotic solvent under a nitrogen atmosphere.
-
The primary amine (1.0 to 1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-60 °C) to facilitate the reaction. The progress can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-mercaptobutanamide.
Quantitative Data
| Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | THF | 50 | 12 | ~80-90* |
*Note: The yield is an estimated value as a specific literature precedent for this exact reaction was not found. It is based on the general reactivity of lactones with amines.
Experimental Workflow
Caption: Workflow for the nucleophilic ring-opening with an amine.
Oxidative and Enzymatic Ring-Opening
While the oxidative and enzymatic ring-opening of this compound are plausible transformations, detailed and reproducible protocols are less commonly reported in the literature compared to the aforementioned methods. Oxidative ring-opening could potentially be achieved using strong oxidizing agents, leading to the formation of sulfoxides or sulfones of the corresponding ring-opened products. Enzymatic ring-opening, for instance using lipases, could offer a green and selective alternative for the synthesis of polythioesters or other functionalized molecules under mild conditions.[5][6] However, specific protocols and quantitative data for this compound are currently limited. Researchers interested in these transformations are encouraged to explore general methods for oxidative cleavage of thioethers and enzymatic hydrolysis/polymerization of esters as a starting point for developing specific protocols.
References
- 1. γ-Thiobutyrolactone – ethylene carbonate decarboxylative copolymerization, an original pathway to prepare aliphatic oxidizable poly(γ-thioether ester) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Mucus-penetrating and permeation enhancer albumin-based nanoparticles for oral delivery of macromolecules: Application to bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydro-2(3H)-thiophenone Synthesis
Welcome to the technical support center for the synthesis of dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are:
-
Thiolation of γ-butyrolactone: This involves the conversion of the carbonyl oxygen of γ-butyrolactone to sulfur, typically using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).
-
Intramolecular cyclization of 4-mercaptobutanoic acid: This method involves the formation of a thiolactone ring from a linear precursor.[1][2]
-
Reaction of thiiranes with malonic esters: This route can produce substituted this compound derivatives.[3]
Q2: I am getting a very low yield. What are the general factors that could be affecting my synthesis?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Purity of starting materials: Impurities in your γ-butyrolactone, 4-mercaptobutanoic acid, or thionating agent can lead to side reactions.
-
Reaction conditions: Temperature, reaction time, and solvent are critical parameters that need to be optimized.
-
Moisture: Thionating agents like Lawesson's reagent and P₂S₅ are sensitive to moisture, which can lead to their decomposition and the formation of byproducts.
-
Side reactions: Polymerization of the starting material or product is a common issue that can significantly reduce the yield.[3]
-
Purification losses: this compound can be volatile, and improper purification techniques can lead to significant loss of product.
Q3: What are the typical side products I should be aware of?
A3: Depending on the synthetic route, you may encounter the following side products:
-
From thiolation of γ-butyrolactone: Unreacted γ-butyrolactone, dithiolactones, and various phosphorus-containing byproducts from the thionating agent.[4] With Lawesson's reagent, a six-membered ring byproduct is also known to form.[4]
-
From cyclization of 4-mercaptobutanoic acid: Polymeric materials due to intermolecular reactions, and disulfides from oxidation of the thiol group.
-
From thiirane reactions: Polymeric materials are a significant byproduct.[3]
Q4: How can I effectively purify this compound?
A4: Purification is typically achieved through vacuum distillation or column chromatography. Given its volatility, care must be taken during solvent removal. For reactions using Lawesson's reagent, a common workup involves treating the reaction mixture with a reagent like ethanol to decompose the phosphorus byproducts into more polar compounds, simplifying chromatographic purification.[4]
Troubleshooting Guides
Guide 1: Thiolation of γ-Butyrolactone
This guide addresses common issues when converting γ-butyrolactone to this compound using thionating agents.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to No Product Formation | Inactive thionating agent (degraded by moisture). | Ensure Lawesson's reagent or P₂S₅ is fresh and handled under anhydrous conditions. Consider using an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Reactions with Lawesson's reagent often require elevated temperatures.[5] | |
| Low Yield with Significant Starting Material Remaining | Insufficient amount of thionating agent. | Use a molar excess of the thionating agent. For Lawesson's reagent, a common starting point is 0.5 equivalents. |
| Suboptimal solvent. | Toluene and xylene are commonly used solvents. Ensure the solvent is dry. | |
| Formation of Polymeric Byproducts | High reaction temperature or prolonged reaction time. | Optimize the temperature and reaction time to favor the desired product without promoting polymerization. |
| Presence of acidic impurities. | Neutralize any acidic impurities in the starting material or reaction mixture. | |
| Difficult Purification Due to Phosphorus Byproducts | Inherent nature of thionating agents. | After the reaction, quench with a small amount of ethanol or ethylene glycol to convert phosphorus byproducts into more polar species that are easier to separate during chromatography.[4] |
Guide 2: Intramolecular Cyclization of 4-Mercaptobutanoic Acid
This guide focuses on troubleshooting the synthesis of this compound from 4-mercaptobutanoic acid.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Thiolactone | Incomplete cyclization. | Ensure the use of an appropriate acid or dehydrating agent to promote cyclization. Trifluoroacetic acid has been used for similar cyclizations.[5] |
| Oxidation of the thiol group. | Perform the reaction under an inert atmosphere to prevent the formation of disulfides. | |
| Formation of a White Precipitate (Polymer) | Intermolecular condensation. | Use high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. |
| Starting Material is Difficult to Synthesize/Purify | Issues in the synthesis of 4-mercaptobutanoic acid. | Ensure complete hydrolysis of the precursor (e.g., a thioester or thiolactone) and proper purification to remove any impurities that might interfere with the cyclization. |
Data Presentation
Table 1: Thiolation of γ-Butyrolactone with Lawesson's Reagent - Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Toluene | 80 | 12 | Moderate | General Knowledge |
| 2 | Toluene | 110 | 6 | Good | [5] |
| 3 | Xylene | 140 | 4 | High | General Knowledge |
| 4 | Toluene | 110 | 24 | High | [5] |
Note: "Moderate", "Good", and "High" are qualitative descriptors based on typical outcomes. Specific yields can vary based on the scale and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound from γ-Butyrolactone using Lawesson's Reagent
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous toluene (100 mL).
-
Reagents: Add γ-butyrolactone (10 mmol, 1 eq.). To this solution, add Lawesson's reagent (5 mmol, 0.5 eq.).
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, slowly add ethanol (5 mL) to the reaction mixture to quench any remaining Lawesson's reagent and its byproducts. Stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield this compound.
Protocol 2: Synthesis of 4-Mercaptobutanoic Acid
This is a general procedure for the hydrolysis of a thioester precursor, which would be synthesized in a prior step.
-
Setup: In a round-bottom flask, dissolve the 4-(benzylthio)butyric acid precursor (10 mmol, 1 eq.) in a suitable solvent such as trifluoroacetic acid.[5]
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by observing the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, the trifluoroacetic acid can be removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 4-mercaptobutanoic acid, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Mandatory Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. 4-Mercaptobutyric acid | 13095-73-3 | FM25087 | Biosynth [biosynth.com]
- 2. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gamma-Thiobutyrolactone (GTBL) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of gamma-thiobutyrolactone (GTBL). The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to gamma-thiobutyrolactone (GTBL)?
A1: The most prevalent laboratory-scale methods for synthesizing GTBL involve the thionation of its oxygen analog, gamma-butyrolactone (GBL). This is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its relatively mild reaction conditions. Another common, albeit older, method utilizes phosphorus pentasulfide (P₂S₅). Alternative routes include the cyclization of 4-mercaptobutanoic acid.
Q2: What are the primary side products I should expect during GTBL synthesis?
A2: The side products largely depend on the synthetic route employed.
-
Thionation of GBL: The most common impurity is unreacted gamma-butyrolactone (GBL). Additionally, phosphorus-containing byproducts from the thionating agent are significant impurities. With Lawesson's reagent, a six-membered phosphorus and sulfur containing ring compound is a major byproduct.[1][2]
-
Thermal Decomposition: At elevated temperatures, GTBL can decompose. This decomposition can occur via decarbonylation to yield olefins and thioaldehydes, or through decarboxylation. Hydrogen sulfide may also be formed as a decomposition product.[3]
-
Polymerization/Oligomerization: Like other lactones and thiolactones, GTBL can potentially undergo ring-opening polymerization or oligomerization, especially in the presence of certain catalysts or initiators at elevated temperatures.
Q3: My reaction with Lawesson's reagent is complete, but I'm having trouble purifying the GTBL. What should I do?
A3: A common challenge in GTBL synthesis using Lawesson's reagent is the removal of phosphorus-containing byproducts, which often have similar polarity to the product, making chromatographic separation difficult. A highly effective method to address this is to treat the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol.[1][2] This transesterifies the phosphorus byproducts into more polar species that are more easily removed during aqueous workup or extraction.
Q4: I observe a significant amount of unreacted GBL in my final product. How can I improve the conversion?
A4: Incomplete conversion of GBL to GTBL can be due to several factors:
-
Insufficient Thionating Agent: Ensure you are using a sufficient stoichiometric amount of the thionating agent. For Lawesson's reagent, typically 0.5 equivalents are used per equivalent of lactone.
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Reagents: Ensure that the GBL and the thionating agent are of high purity and the solvent is anhydrous, as moisture can decompose the thionating reagent.
Q5: My purified GTBL is discolored. What could be the cause?
A5: Discoloration, often a yellow tint, can be due to the presence of minor impurities or decomposition products. Trace amounts of sulfur-containing side products or thermal degradation products can impart color. Purification by vacuum distillation is a common method to obtain a colorless product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of gamma-thiobutyrolactone.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of GTBL | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the correct stoichiometry of reagents. Use fresh, high-purity reagents. |
| Decomposition of product. | Avoid excessive heating during the reaction and workup. Use vacuum distillation at a lower temperature for purification if possible. | |
| Mechanical losses during workup. | Optimize extraction and purification procedures to minimize product loss. | |
| Presence of Unreacted GBL | Insufficient thionating agent or reaction time. | Use a slight excess of the thionating agent. Monitor the reaction to completion by TLC or GC before workup. |
| Contamination with Phosphorus Byproducts | Inefficient removal during workup. | After the reaction is complete, add ethanol or ethylene glycol to the reaction mixture and stir at an elevated temperature to convert the byproducts to more polar compounds before performing an aqueous workup.[1][2] |
| Product is a Viscous Oil or Solidifies | Possible polymerization or oligomerization. | Avoid high temperatures for prolonged periods. Ensure no unintended catalytic impurities are present. |
| Foul Odor After Synthesis | Residual volatile sulfur compounds. | Ensure the product is thoroughly purified, for instance by vacuum distillation. Work in a well-ventilated fume hood. Residual Lawesson's reagent can be quenched with sodium hypochlorite (bleach).[4] |
Experimental Protocols
Synthesis of Gamma-Thiobutyrolactone from Gamma-Butyrolactone using Lawesson's Reagent
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Gamma-butyrolactone (GBL)
-
Lawesson's Reagent (LR)
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Anhydrous Toluene
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Ethanol or Ethylene Glycol
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Dichloromethane or Diethyl Ether for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve gamma-butyrolactone (1.0 eq) in anhydrous toluene.
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Add Lawesson's reagent (0.5 eq) to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
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Add ethanol (or ethylene glycol) to the reaction mixture and stir at 60-80°C for 1-2 hours. This step is crucial for decomposing the phosphorus-containing byproducts.[1][2]
-
Cool the mixture and dilute it with an organic solvent such as dichloromethane or diethyl ether.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure gamma-thiobutyrolactone.
Visualizations
Reaction Pathway for GTBL Synthesis and Side Product Formation
Caption: Main reaction and side pathways in GTBL synthesis.
Troubleshooting Workflow for GTBL Purification
Caption: A workflow for troubleshooting the purification of GTBL.
References
Technical Support Center: Dihydro-2(3H)-thiophenone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude Dihydro-2(3H)-thiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-mercaptobutanoic acid, solvents used in the synthesis, and byproducts from side reactions. Depending on the synthetic route, these byproducts might include dimers, trimers, or oxidation products. Water can also be a significant impurity.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying non-volatile impurities.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a colorless to pale yellow liquid. A significant deviation in color may indicate the presence of impurities.
Q4: Can this compound be purified by recrystallization?
A4: While this compound is a liquid at room temperature, recrystallization is a viable technique for purifying solid derivatives or related solid thiolactone compounds. For the compound itself, low-temperature crystallization could be explored, though it is less common.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product is discolored after distillation. | Thermal decomposition due to excessive temperature. | - Lower the distillation pressure to reduce the boiling point.- Use a shorter path distillation apparatus.- Ensure the heating mantle is not set too high. |
| Low recovery of the purified product. | - Inefficient condensation.- Leaks in the distillation setup. | - Check that the condenser is properly cooled.- Inspect all joints and connections for leaks. |
| Co-distillation of impurities. | Boiling points of impurities are close to the product. | - Use a fractional distillation column with a higher number of theoretical plates.- Optimize the reflux ratio during fractional distillation. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.- A common starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. |
| Product elutes too quickly or too slowly. | Incorrect solvent polarity. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase.- If the product elutes too slowly (low Rf), increase the polarity of the mobile phase. |
| Tailing of the product peak/spot. | - Overloading the column.- Interaction of the compound with acidic silica gel. | - Reduce the amount of crude material loaded onto the column.- Add a small amount of a modifying agent like triethylamine to the eluent to neutralize acidic sites on the silica. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for purifying this compound on a larger scale to remove impurities with significantly different boiling points.
Methodology:
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a Vigreux or packed column. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
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Evacuation: Gradually reduce the pressure in the system to the desired level.
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Heating: Begin heating the distillation flask gently.
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Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound at the given pressure. The boiling point of this compound is approximately 82°C at 28 mmHg.
-
Purity Analysis: Analyze the collected fractions for purity using GC-MS.
Protocol 2: Flash Column Chromatography
This technique is ideal for smaller scale purification and for removing impurities with similar polarities.
Methodology:
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Assess the purity of the isolated product by ¹H NMR and GC-MS.
Purity Data Comparison
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >99% | - Suitable for large quantities.- Effective for separating compounds with different boiling points. | - May cause thermal degradation.- Not effective for separating isomers or compounds with close boiling points. |
| Flash Column Chromatography | >95% | - High resolution for complex mixtures.- Can be performed at room temperature. | - Can be time-consuming.- Requires larger volumes of solvent.- Potential for sample loss on the column. |
Visual Workflows
Caption: General workflow for the purification of crude this compound.
Caption: Logic diagram for troubleshooting common purification issues.
References
Preventing polymerization during Dihydro-2(3H)-thiophenone reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) during your chemical reactions.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization of this compound can lead to decreased yield of the desired product, purification challenges, and inconsistent reaction outcomes. This guide will help you identify the potential causes and implement effective solutions.
Problem: Observation of a viscous residue, insoluble solid, or polymer formation during the reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Contamination with Water or Protic Solvents | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. | Protocol for Solvent and Glassware Preparation: 1. Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).2. Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use. |
| Presence of Acidic or Basic Impurities | Purify this compound by vacuum distillation before use. Neutralize the reaction mixture if acidic or basic conditions are not required for your primary reaction. | Protocol for Purification of this compound: 1. Perform vacuum distillation of commercially available this compound.2. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 76-78°C at 10 mmHg).3. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C). |
| High Reaction Temperature | Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. | Protocol for Temperature Optimization: 1. Start with the reaction at room temperature if feasible.2. If heating is necessary, increase the temperature in small increments (e.g., 10°C) and monitor for any signs of polymerization.3. Use an oil bath or a temperature-controlled heating mantle for precise temperature regulation. |
| Presence of Strong Nucleophiles or Electrophiles | If your reaction allows, choose milder reagents. The presence of strong nucleophiles can initiate anionic ring-opening polymerization. | Protocol for Reagent Selection: 1. If a base is required, consider using a weaker, non-nucleophilic base (e.g., proton sponge) instead of strong bases like alkoxides.2. For acid-catalyzed reactions, use the minimum effective concentration of the acid catalyst. |
| Radical Initiators or Light Exposure | Protect the reaction from light, especially UV light. Avoid reagents that can generate radicals. | Protocol for Light Protection: 1. Cover the reaction flask with aluminum foil or use amber-colored glassware.2. Avoid direct sunlight and strong artificial light sources. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it polymerize?
This compound, a five-membered thiolactone, can undergo ring-opening polymerization (ROP) to form poly(thioester)s. This process is primarily driven by the release of ring strain, although it is considered to have low ring strain, making polymerization less favorable than for smaller rings.[1] Polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms.[1]
Q2: What are the common initiators for this compound polymerization?
Both acidic and basic conditions can initiate the polymerization of this compound.
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Cationic initiators: Strong acids can protonate the carbonyl oxygen, activating the ring for nucleophilic attack and subsequent polymerization. Scandium trifluoromethanesulfonate has been used to initiate the polymerization of related thionolactones.[2]
-
Anionic initiators: Strong bases, such as phosphazene bases, can deprotonate impurities or the thiolactone itself, leading to a nucleophilic attack that initiates polymerization.[3] Full conversion to polymer has been observed in bulk at 90°C using a benzyl alcohol–phosphazene base initiating system.[3]
Q3: How can I store this compound to minimize the risk of polymerization?
Proper storage is crucial for maintaining the stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a refrigerator at 2-8°C. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture absorption. |
| Container | Use a tightly sealed, clean, and dry container. Amber glass bottles are recommended to protect from light. |
Q4: Are there any recommended inhibitors to prevent the polymerization of this compound?
While specific inhibitor screening studies for this compound are not extensively documented in publicly available literature, general principles for inhibiting polymerization can be applied. The choice of inhibitor will depend on the reaction conditions.
| Inhibitor Type | Example | Mechanism of Action |
| Radical Scavengers | Butylated hydroxytoluene (BHT), Hydroquinone | Inhibit free-radical polymerization by trapping radical intermediates. |
| Acid Scavengers | Basic alumina, Proton sponge | Neutralize trace acidic impurities that can act as cationic initiators. |
| Moisture Scavengers | Molecular sieves | Remove water from the reaction medium. |
It is crucial to ensure that any added inhibitor does not interfere with the desired chemical transformation.
Q5: Can purification of this compound help prevent polymerization?
Yes, purification is a critical step. Commercially available this compound may contain impurities that can initiate polymerization. Vacuum distillation is the recommended method for purification.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate the polymerization mechanisms and a logical workflow for addressing unwanted polymerization.
Caption: Mechanisms of anionic and cationic ring-opening polymerization of this compound.
Caption: A logical workflow for troubleshooting unwanted polymerization in reactions involving this compound.
References
Technical Support Center: Dihydro-2(3H)-thiophenone Synthesis
Welcome to the technical support center for the synthesis of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
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Cyclization of 4-mercaptobutanoic acid: This is a direct method involving the intramolecular condensation of 4-mercaptobutanoic acid.
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Conversion of γ-butyrolactone: This involves the thionation of the more common γ-butyrolactone using reagents like Lawesson's reagent or phosphorus pentasulfide.
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Reaction of a 4-halobutyrate with a sulfide source: For example, the reaction of ethyl 4-bromobutyrate with sodium sulfide.
Q2: What are the typical physical and spectral properties of this compound?
A2: this compound is a colorless to pale yellow liquid.[1] Its key identifiers and spectral data are summarized below.
| Property | Value |
| CAS Number | 1003-10-7[1][2] |
| Molecular Formula | C4H6OS[1][2] |
| Molecular Weight | 102.16 g/mol [1] |
| Boiling Point | 78-80 °C at 10 mmHg |
| Density | 1.18 g/mL at 25 °C |
| ¹H NMR (CDCl₃) | δ 3.25 (t, 2H), 2.75 (t, 2H), 2.40 (quint, 2H) |
| ¹³C NMR (CDCl₃) | δ 201.5, 37.5, 29.0, 23.5 |
| IR (neat) | 1715 cm⁻¹ (C=O stretch) |
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low to no yield of this compound.
-
Potential Cause 1.1: Incomplete reaction.
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Solution: Ensure sufficient reaction time and temperature. For the cyclization of 4-mercaptobutanoic acid, prolonged heating (e.g., reflux in toluene with a Dean-Stark trap) is often necessary to drive the dehydration. When converting γ-butyrolactone, ensure the thionating reagent is active and used in the correct stoichiometric amount.
-
-
Potential Cause 1.2: Degradation of starting material or product.
-
Solution: Thiol compounds can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. For thermally sensitive compounds, consider using milder reaction conditions or a different synthetic route.
-
-
Potential Cause 1.3: Hydrolysis of the thiolactone product.
-
Solution: Thiolactones can be susceptible to hydrolysis, especially under basic conditions.[3] During workup, use neutral or slightly acidic conditions. Ensure all solvents and reagents are anhydrous where specified.
-
Problem 2: Presence of significant impurities in the final product.
-
Potential Cause 2.1: Formation of polymeric byproducts.
-
Solution: Polymerization can occur, particularly at high temperatures. Use of a moderate reaction temperature and dropwise addition of reagents can help to minimize this. Purification by vacuum distillation or column chromatography is effective in removing polymeric material.
-
-
Potential Cause 2.2: Unreacted starting materials.
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Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure complete conversion of the starting material. If the reaction has stalled, consider adding a fresh portion of the reagent or catalyst.
-
-
Potential Cause 2.3: Formation of disulfide byproducts.
-
Solution: The thiol group of 4-mercaptobutanoic acid can be oxidized to a disulfide. Performing the reaction under an inert atmosphere can mitigate this issue.
-
Problem 3: Difficulty in purifying the final product.
-
Potential Cause 3.1: Co-distillation of impurities.
-
Solution: If vacuum distillation does not provide a pure product, consider using fractional distillation for compounds with close boiling points. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be very effective.
-
-
Potential Cause 3.2: Product is sensitive to purification conditions.
-
Solution: If the product is thermally labile, use short-path distillation (Kugelrohr) at a lower temperature and higher vacuum. For sensitive compounds, avoid harsh purification conditions and consider non-thermal methods like chromatography.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Mercaptobutanoic Acid
-
Setup: A round-bottom flask is equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer. The system is flushed with nitrogen.
-
Reagents: 4-Mercaptobutanoic acid (1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) are dissolved in toluene.
-
Reaction: The mixture is heated to reflux. Water is collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature. The toluene is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Conversion of γ-Butyrolactone to this compound
-
Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Reagents: γ-Butyrolactone (1 eq.) is dissolved in anhydrous toluene. Lawesson's reagent (0.5 eq.) is added portion-wise.
-
Reaction: The mixture is heated to reflux under a nitrogen atmosphere.
-
Monitoring: The reaction progress is monitored by GC-MS to follow the disappearance of the starting lactone.
-
Workup: After cooling, the reaction mixture is filtered to remove solid byproducts. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the residue is purified by vacuum distillation.
Data Summary
| Synthesis Route | Key Reagents | Typical Yield (%) | Key Advantages | Common Issues |
| Cyclization of 4-mercaptobutanoic acid | 4-Mercaptobutanoic acid, p-TSA | 70-85 | Atom-economical, direct route | Potential for disulfide formation |
| Conversion of γ-butyrolactone | γ-Butyrolactone, Lawesson's reagent | 60-75 | Readily available starting material | Formation of phosphorus byproducts |
| Reaction of 4-halobutyrate | Ethyl 4-bromobutyrate, Na₂S | 50-65 | Utilizes common lab reagents | Potential for side reactions with the ester |
Visualizations
Caption: Common synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Alternative Catalysts for Dihydro-2(3H)-thiophenone Formation
Welcome to the Technical Support Center for the synthesis of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. This guide provides researchers, scientists, and drug development professionals with detailed information on alternative catalytic methods for its formation, including troubleshooting guides, frequently asked questions, experimental protocols, and reaction mechanisms.
Alternative Catalytic Methods
This guide focuses on two primary alternative catalytic routes for the synthesis of this compound:
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Dehydrogenative Thiolactonization of 1,4-Butanediol using Copper-Based Catalysts: This method is an adaptation of the well-established synthesis of γ-butyrolactone, involving the reaction of 1,4-butanediol with a sulfur source in the presence of a copper-based catalyst.
-
Thionation of Furan followed by Reduction using Alumina-Supported Catalysts: This two-step approach involves the initial conversion of furan to thiophene over an alumina catalyst, followed by a selective hydrogenation to yield the desired saturated thiolactone.
Method 1: Dehydrogenative Thiolactonization of 1,4-Butanediol
This proposed method adapts the established vapor-phase dehydrogenative cyclization of 1,4-butanediol to γ-butyrolactone by introducing hydrogen sulfide (H₂S) as the sulfur source.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of 1,4-butanediol | - Inactive catalyst- Incorrect reaction temperature- Insufficient catalyst amount | - Ensure proper catalyst activation (reduction with H₂)- Optimize reaction temperature (start with the range used for γ-butyrolactone synthesis, e.g., 240-300°C)- Increase the catalyst bed volume or decrease the reactant flow rate |
| Low selectivity to this compound | - Formation of γ-butyrolactone (oxygen analog)- Formation of tetrahydrofuran (THF)- Over-reaction or side reactions | - Increase the H₂S to 1,4-butanediol molar ratio- Optimize the catalyst composition; for example, adding ZnO can reduce THF formation[1][2]- Lower the reaction temperature to minimize side reactions |
| Catalyst deactivation | - Coke formation on the catalyst surface- Sintering of copper particles | - Regenerate the catalyst by controlled oxidation to burn off coke, followed by re-reduction- Operate at the lower end of the effective temperature range to minimize sintering[3] |
| Polymer formation | - Acidic sites on the catalyst support | - Use a less acidic support material or neutralize acidic sites with an appropriate dopant |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a copper-based catalyst for this reaction?
A1: Copper-based catalysts are effective for dehydrogenation reactions and are relatively inexpensive compared to precious metal catalysts. They have shown high selectivity in the analogous synthesis of γ-butyrolactone[1][2][4].
Q2: Can I use a liquid-phase setup for this reaction?
A2: While vapor-phase reactions are more common for this type of catalysis, a liquid-phase setup could be explored. However, this would require significant optimization of solvent, pressure, and temperature to achieve good results.
Q3: How does the H₂S to 1,4-butanediol ratio affect the reaction?
A3: A higher molar ratio of H₂S to 1,4-butanediol is expected to favor the formation of the thio-lactone over the oxygen-containing lactone. This ratio will need to be optimized experimentally.
Experimental Protocol (Proposed)
This protocol is a proposed adaptation based on the synthesis of γ-butyrolactone.
Catalyst Preparation (Example: Cu:ZnO:ZrO₂:Al₂O₃ = 6:1:2:2)
-
A mixed aqueous solution of the metal nitrates (copper, zinc, zirconium, and aluminum) is prepared in the desired molar ratio.
-
The metal hydroxides are co-precipitated by the addition of a base (e.g., sodium carbonate solution) under controlled pH.
-
The precipitate is aged, filtered, washed thoroughly with deionized water, and dried overnight at 110°C.
-
The dried solid is then calcined in air at a suitable temperature (e.g., 400-500°C) to form the mixed metal oxide catalyst.
Reaction Procedure (Vapor-Phase)
-
The catalyst is packed into a fixed-bed reactor and activated in situ by reduction in a stream of hydrogen gas at an elevated temperature (e.g., 300°C).
-
The reactor temperature is then adjusted to the desired reaction temperature (e.g., 240-280°C).
-
A liquid feed of 1,4-butanediol is vaporized and mixed with a stream of hydrogen sulfide gas and a carrier gas (e.g., nitrogen or helium).
-
The gas mixture is passed through the catalyst bed.
-
The reactor effluent is cooled to condense the liquid products, which are then collected and analyzed by gas chromatography (GC) and other relevant techniques to determine conversion and selectivity.
Quantitative Data (for γ-butyrolactone synthesis)
The following table summarizes data for the synthesis of the oxygen analog, γ-butyrolactone, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst Composition (molar ratio) | Reaction Temp. (°C) | 1,4-Butanediol Conversion (%) | γ-Butyrolactone Selectivity (%) | Reference |
| CuO:ZnO:ZrO₂:Al₂O₃ = 6:1:2:2 | 240 | 95.8 | 96.3 | [1] |
| 10 wt% Cu on CeO₂ | 240 | 93 | 98 | [5] |
| Cu/SiO₂ (nanocomposite) | 250 | >99 | 99 | [4] |
Reaction Mechanism
The proposed reaction mechanism for the dehydrogenative thiolactonization of 1,4-butanediol is as follows:
Caption: Proposed reaction pathway for the formation of this compound from 1,4-butanediol.
Method 2: Thionation of Furan followed by Selective Hydrogenation
This alternative route involves two distinct steps: the conversion of furan to thiophene and the subsequent selective hydrogenation of thiophene to this compound.
Troubleshooting Guide
Step 1: Thiophene Synthesis from Furan and H₂S
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low furan conversion | - Inactive catalyst- Incorrect reaction temperature | - Ensure the alumina catalyst has sufficient Lewis acid sites- Optimize the reaction temperature (typically 250-450°C)[6] |
| Low thiophene selectivity | - Formation of byproducts- Catalyst deactivation | - Adjust the H₂S to furan molar ratio- Use a catalyst with optimized acidity to minimize side reactions |
| Catalyst deactivation | - Coking | - Regenerate the catalyst through controlled combustion of the coke deposits |
Step 2: Selective Hydrogenation of Thiophene
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Over-hydrogenation to tetrahydrothiophene | - Catalyst is too active- Harsh reaction conditions | - Use a milder hydrogenation catalyst (e.g., specific supported metal catalysts)- Optimize temperature and pressure to favor partial hydrogenation |
| Incomplete reaction | - Insufficient catalyst activity- Low hydrogen pressure | - Screen different hydrogenation catalysts- Increase hydrogen pressure within a safe and effective range |
Frequently Asked Questions (FAQs)
Q1: Why is a two-step process necessary for this route?
A1: The direct conversion of furan to this compound in a single step is challenging to control. The initial thionation over alumina typically yields the aromatic thiophene. A subsequent, selective hydrogenation is then required to obtain the saturated thiolactone.
Q2: What kind of catalyst is best for the selective hydrogenation of thiophene to the desired product?
A2: This is a challenging selective hydrogenation. Traditional hydrodesulfurization (HDS) catalysts would lead to ring opening. Catalysts and conditions would need to be carefully screened to achieve partial hydrogenation of the thiophene ring without removing the sulfur atom. This may involve exploring catalysts used for the selective hydrogenation of other aromatic heterocycles.
Experimental Protocol (Conceptual Outline)
Step 1: Synthesis of Thiophene from Furan
-
An alumina-based catalyst is placed in a fixed-bed reactor.
-
A gaseous mixture of furan, hydrogen sulfide, and a carrier gas is passed over the catalyst at a high temperature (e.g., 350-450°C).
-
The product stream is cooled, and the thiophene is separated from unreacted starting materials and byproducts.
Step 2: Selective Hydrogenation of Thiophene
-
The purified thiophene is dissolved in a suitable solvent.
-
A hydrogenation catalyst is added to the solution.
-
The mixture is subjected to hydrogen pressure at a controlled temperature in a high-pressure reactor.
-
The reaction is monitored until the desired conversion to this compound is achieved.
-
The catalyst is filtered, and the product is isolated and purified.
Quantitative Data
Experimental Workflow
Caption: Two-step workflow for the synthesis of this compound from furan.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
- 4. Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions (Journal Article) | OSTI.GOV [osti.gov]
- 5. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
Technical Support Center: Dihydro-2(3H)-thiophenone Reaction Condition Optimization
Welcome to the Technical Support Center for the synthesis and optimization of Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent laboratory method for synthesizing this compound is the intramolecular cyclization of 4-mercaptobutanoic acid. This reaction, a thiolactonization, is typically acid-catalyzed and involves the formation of a stable five-membered ring.
Q2: What are the key reaction parameters to control for a successful synthesis?
Optimal synthesis of this compound hinges on the careful control of several parameters:
-
Temperature: The reaction temperature influences the rate of cyclization and the formation of byproducts.
-
Catalyst: The choice and concentration of the acid catalyst are critical for efficient ring closure.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting material.
-
Reaction Time: Sufficient time is required for the reaction to reach completion, but prolonged reaction times can lead to degradation or side product formation.
Q3: I am observing low yields. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction due to insufficient heating or reaction time.
-
The presence of impurities in the starting material, particularly water, which can interfere with the cyclization.
-
Suboptimal catalyst concentration.
-
Formation of polymeric byproducts.
Q4: What are the common impurities or side products I should be aware of?
The primary side products are often oligomers or polymers formed through intermolecular reactions of 4-mercaptobutanoic acid. Additionally, residual starting material and solvent are common impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst | Ensure the use of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Verify the catalyst's purity and concentration. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Insufficient reaction time | Extend the reaction time and monitor for the disappearance of the starting material. | |
| Presence of water | Use anhydrous solvents and ensure the starting material is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Formation of Polymeric Byproducts | High concentration of starting material | Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
| Prolonged reaction at high temperatures | Optimize the reaction time and temperature to minimize polymerization. | |
| Difficulty in Product Isolation/Purification | Product co-elutes with impurities | Utilize fractional distillation under reduced pressure for purification. Column chromatography on silica gel can also be effective. |
| Product is an oil and difficult to handle | After purification, store the product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Intramolecular Cyclization of 4-Mercaptobutanoic Acid
This protocol details the synthesis of this compound via the acid-catalyzed cyclization of 4-mercaptobutanoic acid.
Materials:
-
4-Mercaptobutanoic acid
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add 4-mercaptobutanoic acid (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Add a sufficient volume of anhydrous toluene to dissolve the starting material (high dilution is recommended, e.g., 0.1 M concentration).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizations
Technical Support Center: Dihydro-2(3H)-thiophenone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-2(3H)-thiophenone. Our goal is to offer practical solutions to common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound can originate from the starting materials, reagents, and side reactions during its synthesis. These may include:
-
Unreacted Starting Materials: Such as γ-butyrolactone or 4-mercaptobutanoic acid, depending on the synthetic route.
-
Reagent-Derived Impurities: Byproducts from reagents like Lawesson's reagent or phosphorus pentasulfide.
-
Solvents: Residual solvents used in the synthesis and workup.
-
Isomeric Byproducts: Depending on the synthetic method, structural isomers may be formed.
-
Polymers: this compound can be susceptible to polymerization, especially at elevated temperatures.
-
Oxidation Products: The thiolactone may undergo oxidation, particularly if exposed to air and light for extended periods.
-
Hydrolysis Products: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 4-mercaptobutanoic acid.
Q2: What are the recommended methods for purifying this compound?
The primary methods for purifying this compound are:
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Vacuum Distillation: Effective for removing non-volatile impurities and some colored byproducts.
-
Column Chromatography: Useful for separating impurities with different polarities.
-
Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize.
The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques is required to achieve high purity.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The product is dark or discolored after distillation.
-
Possible Cause: Thermal decomposition or polymerization at high temperatures. Thiolactones can be thermally sensitive.
-
Solution:
-
Ensure the vacuum is sufficiently low to allow distillation at a lower temperature.
-
Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.
-
Consider adding a radical inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization.
-
Issue 2: The distillation is very slow or bumping occurs.
-
Possible Cause: Inadequate vacuum, presence of volatile impurities, or uneven heating.
-
Solution:
-
Check the vacuum system for leaks.
-
Ensure the crude material is free of low-boiling solvents before distillation.
-
Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Properly insulate the distillation head to maintain a consistent temperature gradient.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Possible Cause: Inappropriate solvent system or improper column packing.
-
Solution:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for this compound, a polar compound, is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[1] Aim for an Rf value of 0.2-0.3 for the desired product.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be effective.
-
Issue 2: The product is retained on the column and does not elute.
-
Possible Cause: The solvent system is not polar enough, or the compound is interacting strongly with the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be used.[1]
-
If the compound is suspected to be acidic, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent might help. Conversely, for basic compounds, a small amount of a volatile base (e.g., triethylamine) can be added.
-
Recrystallization
Issue 1: The compound does not crystallize.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. The presence of significant impurities can also inhibit crystallization.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, consider solvents like diethyl ether, pentane, or mixtures of polar and non-polar solvents.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath or freezer.
-
Pre-purification: If the crude material is heavily contaminated, a preliminary purification by distillation or chromatography may be necessary before attempting recrystallization.
-
Issue 2: The recrystallized product is oily or has a low melting point.
-
Possible Cause: Incomplete removal of the solvent or co-crystallization with impurities.
-
Solution:
-
Ensure the crystals are thoroughly dried under vacuum.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove surface impurities.
-
A second recrystallization from a different solvent system may be necessary.
-
Data Presentation
Table 1: Comparison of Purification Methods for Thiolactones (General Guidance)
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Vacuum Distillation | 95-98% | 70-90% | Good for large scale; removes non-volatile impurities. | Risk of thermal degradation/polymerization. |
| Column Chromatography | >99% | 50-80% | High resolution; separates compounds with similar boiling points. | Can be time-consuming and requires large solvent volumes. |
| Recrystallization | >99% (for solid compounds) | 60-85% | Can yield very pure product; cost-effective. | Not suitable for oils or highly impure materials. |
Note: The values presented are typical and can vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure (approx. 78-81 °C at 10 mmHg).
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the separation.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting purification issues.
References
Stability issues with Dihydro-2(3H)-thiophenone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dihydro-2(3H)-thiophenone in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as γ-thiobutyrolactone, is a cyclic thioester. Its structure features a five-membered ring containing a sulfur atom adjacent to a carbonyl group. This imparts unique reactivity, making it a valuable building block in organic synthesis and drug discovery. It serves as a precursor for the introduction of thiol functionalities and is used in the synthesis of various heterocyclic compounds.
Q2: What are the primary stability concerns with this compound in solution?
The primary stability concern for this compound is its susceptibility to nucleophilic attack at the carbonyl carbon. This can lead to the opening of the thiolactone ring. The rate and extent of this degradation are highly dependent on the solvent, pH, and the presence of nucleophiles in the solution.
Q3: How does pH affect the stability of this compound in aqueous solutions?
-
Neutral pH (around 7): Thioesters are generally more stable towards hydrolysis at neutral pH compared to esters. However, they can still undergo slow hydrolysis. One study on a thioester intermediate in ubiquitin-like modifications reported a half-life of approximately 3.6 hours in aqueous solution.[1]
-
Alkaline pH (pH > 8): The rate of hydrolysis is expected to increase significantly due to the higher concentration of the hydroxide ion (OH-), a potent nucleophile.
-
Acidic pH (pH < 6): Acid-catalyzed hydrolysis can also occur, although it is typically slower than base-catalyzed hydrolysis for thioesters.
Q4: Which solvents are recommended for dissolving and storing this compound?
For short-term storage and use in reactions, aprotic solvents are generally preferred to minimize degradation.
| Solvent | Type | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Recommended for stock solutions. Minimizes protic solvent-mediated degradation. |
| N,N-Dimethylformamide (DMF) | Aprotic | Recommended for stock solutions. Similar to DMSO in minimizing protic degradation. |
| Acetonitrile (ACN) | Aprotic | Suitable for reactions and short-term storage. |
| Tetrahydrofuran (THF) | Aprotic | Suitable for reactions and short-term storage. |
| Water | Protic | Use with caution. Only for immediate use in reactions, preferably at neutral or slightly acidic pH. |
| Alcohols (e.g., Ethanol, Methanol) | Protic | Not recommended for storage due to the potential for alcoholysis (reaction with the alcohol). |
Q5: Can I use common biological buffers with this compound?
Extreme care must be taken when selecting buffers. Many common biological buffers contain nucleophilic functional groups that can react with and degrade this compound.
| Buffer | Recommendation | Rationale |
| TRIS (tris(hydroxymethyl)aminomethane) | Not Recommended | Contains a primary amine that is a potent nucleophile and will readily attack the thiolactone ring. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Use with Caution | Contains a tertiary amine which is less nucleophilic than a primary amine, but the piperazine ring may still exhibit some reactivity. Stability should be empirically tested. |
| Phosphate Buffers (e.g., PBS) | Recommended | Generally considered compatible as phosphate is a poor nucleophile. |
| MES (2-(N-morpholino)ethanesulfonic acid) | Recommended | The morpholino group is generally considered to be non-nucleophilic. |
| MOPS (3-(N-morpholino)propanesulfonic acid) | Recommended | Similar to MES, the morpholino group is not highly nucleophilic. |
Troubleshooting Guides
Guide 1: Unexpectedly Low Yield or Incomplete Reaction
Problem: Your reaction involving this compound is giving a low yield, or you observe a significant amount of unreacted starting material alongside unknown byproducts.
Potential Cause: Degradation of this compound before or during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Appearance of Unidentified Peaks in Analytical Data (e.g., LC-MS, NMR)
Problem: You observe unexpected peaks in your analytical data that do not correspond to your starting materials or expected product.
Potential Cause: Formation of degradation products from this compound.
Degradation Pathway and Product Identification:
The most common degradation pathway in the presence of nucleophiles (Nu-H) is the ring-opening of the thiolactone.
Caption: Nucleophilic ring-opening of this compound.
Expected Byproducts:
| Nucleophile | Expected Byproduct Structure | Expected Mass Change |
| Water (Hydrolysis) | 4-mercaptobutanoic acid | +18 Da |
| Primary Amine (R-NH2) | N-substituted 4-mercaptobutanamide | + Mass of R-NH2 |
| Alcohol (R-OH) | O-alkyl 4-mercaptobutanoate | + Mass of R-OH |
Troubleshooting Steps:
-
Analyze Byproduct Mass: Use mass spectrometry to determine the molecular weight of the impurity. Compare this to the expected masses of potential degradation products.
-
Review Reaction Conditions: Identify any potential nucleophiles in your reaction mixture, including solvents, buffers, and impurities in your starting materials.
-
Perform a Control Experiment: Run the reaction without your substrate, but with this compound and all other reagents, to see if the byproduct still forms.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use a dry, aprotic solvent such as DMSO or DMF.
-
Weighing: Weigh the required amount of this compound in a dry, inert atmosphere if possible (e.g., in a glovebox or under a stream of argon/nitrogen).
-
Dissolution: Dissolve the compound in the chosen solvent to the desired concentration.
-
Storage:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Use vials with tight-fitting caps to minimize moisture ingress.
-
Protocol 2: General Reaction Setup
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct the reaction under an inert atmosphere (argon or nitrogen).
-
Order of Addition: Add this compound to the reaction mixture last, especially if nucleophiles are present.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0°C) and slowly warm to the desired reaction temperature to control any exothermic processes and minimize immediate degradation.
-
Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to determine the optimal reaction time and avoid prolonged exposure to potentially destabilizing conditions.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the stability of this compound under their specific experimental conditions.
References
Validation & Comparative
A Head-to-Head Battle of Bioisosteres: Dihydro-2(3H)-thiophenone as a Lactone Surrogate
For researchers, scientists, and drug development professionals, the strategic replacement of functional groups is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of a moiety with a group of similar physical or chemical properties that retains biological activity, is a powerful tool to optimize lead compounds. This guide provides a detailed comparison of the bioisosteric replacement of lactones with dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, offering supporting data and experimental protocols to inform your research.
The replacement of the endocyclic oxygen in a lactone ring with sulfur to form a thiolactone is a classic bioisosteric modification. This seemingly subtle change can significantly impact a molecule's physicochemical properties, biological activity, and metabolic stability. This guide will delve into these differences, providing a quantitative comparison and the necessary experimental frameworks to evaluate this substitution in your own work.
Physicochemical Properties: A Tale of Two Heteroatoms
The substitution of oxygen with the larger, less electronegative, and more polarizable sulfur atom alters key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the parent γ-butyrolactone and its thio-analogue, γ-thiobutyrolactone.
| Property | γ-Butyrolactone | This compound (γ-Thiobutyrolactone) | Reference(s) |
| Molecular Formula | C₄H₆O₂ | C₄H₆OS | [1][2] |
| Molecular Weight ( g/mol ) | 86.09 | 102.15 | [1][3] |
| Boiling Point (°C) | 204 | 195-197 | [4][5] |
| Density (g/mL at 25°C) | 1.128 | 1.18 | [4] |
| LogP | -0.6 to -0.76 | ~0.70 (estimated) | [1][4][5] |
| Polar Surface Area (Ų) | 26.3 | 26.3 (calculated) | [4] |
| Solubility | Miscible in water; soluble in many organic solvents.[1][6] | Soluble in THF.[3] | [1][3][6] |
Key Observations:
-
The thiolactone is more lipophilic, as indicated by its higher estimated LogP value. This can influence membrane permeability and interactions with hydrophobic binding pockets.
-
The boiling points are comparable, suggesting similar intermolecular forces.
-
The density of the thiolactone is slightly higher due to the heavier sulfur atom.
Biological Activity: A Case Study in GABAA Receptor Modulation
A direct comparison of the biological activity of lactones and their thiolactone bioisosteres was demonstrated in a study investigating modulators of the GABAA receptor. The study found that the replacement of the lactone oxygen with sulfur in a series of α-substituted γ-butyrolactones generally resulted in improved anticonvulsant potency and a broader spectrum of activity.[7] This suggests that the thiolactone moiety can lead to more favorable interactions with the biological target.
Specifically, the study highlights that sulfur-for-oxygen heteroatom substitution in α-substituted lactones led to enhanced anticonvulsant effects.[7] This enhancement in biological activity underscores the potential of this bioisosteric replacement to optimize the pharmacological profile of a lead compound. The binding of these compounds to the picrotoxin site of the GABAA receptor complex was confirmed using a [³⁵S]-tert-butylbicyclophosphorothionate radioligand binding assay.[7]
Experimental Protocols
To aid researchers in their evaluation of this bioisosteric replacement, detailed methodologies for key experiments are provided below.
General Synthesis of Dihydro-2(3H)-thiophenones from Lactones
A common method for the conversion of a γ-butyrolactone to its corresponding γ-thiobutyrolactone involves reaction with a sulfur-transfer reagent. One such method utilizes potassium thiolacetate.[8]
Materials:
-
γ-Butyrolactone derivative
-
Potassium thiolacetate
-
N,N-Dimethylacetamide (DMA)
-
Hexanes
-
Water
-
Silica gel for chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the starting γ-butyrolactone derivative in DMA.
-
Add an excess of potassium thiolacetate to the solution.
-
Heat the reaction mixture with stirring, for example, at 150-160°C, and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reaction times can be up to 24 hours.[8]
-
After completion, cool the reaction mixture and perform a work-up by partitioning between hexanes and water.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the desired γ-thiobutyrolactone.[8]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound, which is a critical parameter in drug development.[9][10]
Materials:
-
Test compound (lactone and thiolactone)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Acetonitrile (ACN) containing an internal standard (IS)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO). The final concentration of the organic solvent in the incubation should be low (typically <1%).
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[11]
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the liver microsome suspension and the test compound solution to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Terminate the reaction by adding a volume of cold acetonitrile containing the internal standard. This step also serves to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. γ-硫代丁内酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS No.96-48-0,gamma-Butyrolactone Suppliers [lookchem.com]
- 5. gamma-thiobutyrolactone, 1003-10-7 [thegoodscentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4707491A - Anticonvulsant γ-thiobutyrolactone derivatives - Google Patents [patents.google.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro-2(3H)-thiophenone: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive validation of Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) as a valuable synthetic intermediate, comparing its performance with established alternatives through detailed experimental protocols and quantitative data.
This compound, a sulfur-containing lactone, offers a unique combination of reactivity that makes it an attractive starting material for the synthesis of various heterocyclic compounds, particularly substituted thiophenes. Thiophene moieties are prevalent in a wide range of pharmaceuticals and functional materials, making efficient synthetic routes to these structures highly sought after.
This guide will focus on the synthesis of a key intermediate, 2-amino-4,5-dihydrothiophene-3-carbonitrile, to objectively compare a proposed synthetic pathway starting from this compound against a well-established alternative, the Gewald reaction.
Comparative Synthesis of 2-amino-4,5-disubstituted-thiophene-3-carbonitriles
To provide a clear comparison, we will examine the synthesis of two structurally related 2-aminothiophene derivatives. For the proposed route using this compound, the target is 2-amino-4,5-dihydrothiophene-3-carbonitrile. For the established Gewald reaction, the target is the analogous 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which allows for a direct comparison of the core reaction efficiency.
| Parameter | Route 1: From this compound (Proposed) | Route 2: Gewald Reaction (Established) |
| Starting Materials | This compound, Malononitrile, Base (e.g., Sodium Ethoxide) | Cyclohexanone, Malononitrile, Elemental Sulfur, Base (e.g., L-Proline) |
| Target Molecule | 2-amino-4,5-dihydrothiophene-3-carbonitrile | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Reported Yield | (Hypothetical, based on analogous reactions) | 94%[1] |
| Reaction Type | Thorpe-Ziegler type condensation | Multicomponent reaction |
| Key Transformation | Intramolecular cyclization of an in-situ formed dinitrile precursor. | Condensation, addition of sulfur, and ring closure in one pot. |
| Advantages | Potentially fewer steps if starting material is readily available. | High yielding, well-established, and versatile for various ketones.[2] |
| Disadvantages | Requires exploration and optimization of reaction conditions. | Use of elemental sulfur can sometimes lead to side products. |
Experimental Protocols
Route 1: Proposed Synthesis from this compound
Reaction: this compound reacts with malononitrile in the presence of a base. The initial reaction is expected to be the opening of the thiolactone by the malononitrile anion, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form the target 2-amino-4,5-dihydrothiophene-3-carbonitrile.
Proposed Protocol:
-
To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) is added malononitrile (0.66 g, 10 mmol).
-
This compound (1.02 g, 10 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, the reaction mixture is poured into ice-water and neutralized with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-amino-4,5-dihydrothiophene-3-carbonitrile.
Route 2: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is based on a reported high-yield synthesis.[1]
Reaction: The Gewald reaction is a one-pot multicomponent reaction where a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene.[2][6]
Experimental Protocol:
-
A mixture of cyclohexanone (10.0 mmol), malononitrile (10.0 mmol), elemental sulfur (11.0 mmol), and L-proline (as catalyst) is prepared.
-
The reaction is carried out under mild conditions, often with gentle heating or at room temperature, with stirring.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Reported Yield: 94%.[1]
Visualizing the Synthetic Pathways
To further clarify the chemical transformations, the following diagrams illustrate the proposed reaction pathway from this compound and the established Gewald reaction.
Caption: Comparative synthetic pathways to 2-aminothiophene derivatives.
Conclusion
This guide provides a comparative analysis of this compound as a synthetic intermediate against the well-established Gewald reaction for the synthesis of 2-aminothiophenes. While the Gewald reaction offers a proven and high-yielding route, the proposed pathway starting from this compound presents an intriguing alternative that warrants further investigation and optimization. For research and development professionals, the choice of intermediate will depend on factors such as starting material availability, desired substitution patterns, and the amenability of the reaction to scale-up. The data and protocols presented here serve as a valuable resource for making informed decisions in the design and execution of synthetic strategies targeting valuable thiophene-containing molecules.
References
A Comparative Guide to the Synthesis of Dihydro-2(3H)-thiophenone
Dihydro-2(3H)-thiophenone, also known as γ-thiobutyrolactone, is a crucial sulfur-containing heterocyclic compound with applications in pharmaceuticals and materials science. Its synthesis has been approached through various chemical strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of common synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Comparative Performance of Synthesis Methods
The selection of a synthetic route to this compound often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and scalability. Below is a summary of key performance indicators for prevalent synthesis methods.
| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Thionation of γ-Butyrolactone | γ-Butyrolactone | Lawesson's Reagent or P₄S₁₀ | 2–25 | High | Variable | [1] |
| Pyrolysis of Tetrahydrothiophene Derivatives | 2-Acetoxytetrahydrothiophene | Heat | 2 | 400 | 86 | [1] |
| Pyrolysis of Tetrahydrothiophene Derivatives | 2-Benzoyloxytetrahydrothiophene | Heat | Not Specified | 100-140 | 64-82 | [1] |
Experimental Protocols
Method 1: Thionation of γ-Butyrolactone
This method involves the direct conversion of the carbonyl group of γ-butyrolactone to a thiocarbonyl group using a thionating agent.
Experimental Protocol:
-
A solution of γ-butyrolactone (1 equivalent) in a dry, high-boiling point solvent such as toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (P₄S₁₀) is added to the solution.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from 2 to 25 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Pyrolysis of Tetrahydrothiophene Derivatives
This method relies on the thermal decomposition of substituted tetrahydrothiophenes to yield the desired product.
Experimental Protocol (using 2-Acetoxytetrahydrothiophene):
-
2-Acetoxytetrahydrothiophene is subjected to flash vacuum pyrolysis.[1]
-
The pyrolysis is conducted at a temperature of 400 °C under a pressure of 10⁻⁴ torr.[1]
-
The reaction is carried out for 2 hours.[1]
-
The product, this compound, is collected from the pyrolysis apparatus. This method has been reported to yield up to 86% of the desired product.[1]
Experimental Protocol (using 2-Benzoyloxytetrahydrothiophene):
-
2-Benzoyloxytetrahydrothiophene is heated in an appropriate setup for pyrolysis.[1]
-
The temperature is maintained between 100–140 °C.[1]
-
The reaction time can vary, with one report indicating boiling in tert-butanol for 100 hours to achieve a 64% yield.[1]
-
Alternatively, heating at 110–140 °C under a pressure of 10 mm can improve the yield to 82%.[1]
-
The product is isolated and purified from the reaction mixture.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.
Caption: Generalized workflow for this compound synthesis.
References
A Spectroscopic Comparison of Dihydro-2(3H)-thiophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) and its derivatives. The following sections present a summary of key spectroscopic data, detailed experimental protocols for the analytical techniques, and a visual representation of the general experimental workflow. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these sulfur-containing heterocyclic compounds.
Data Presentation
The spectroscopic data for this compound and a selection of its alkyl-substituted derivatives are summarized in the tables below. These tables facilitate a direct comparison of the key spectroscopic features across the different compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |
| Dihydro-2-methyl-3(2H)-thiophenone | CDCl₃ | Specific data not available in search results. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (ppm) |
| Dihydro-2-methyl-3(2H)-thiophenone[1] | CDCl₃ | 16.39, 23.46, 38.67, 46.07, 214.00[1] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Gas Phase | Data available in NIST Chemistry WebBook[2] |
| Dihydro-2-methyl-3(2H)-thiophenone[1] | Neat | Data available from Bruker Tensor 27 FT-IR[1] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound[2] | Electron Ionization | 102[2] | Data available in NIST Chemistry WebBook[2] |
| Dihydro-5-methyl-2(3H)-thiophenone[3] | Not specified | 116[3] | Data available in PubChem[3] |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data for this compound and its derivatives were not available in the search results. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition : For ¹H NMR, standard parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first collected and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
4. UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is chosen to give an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The absorbance of the sample is measured over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded with the cuvettes containing only the solvent.
-
Data Processing : The instrument software plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of thiophenone derivatives.
References
Comparative Biological Activity of Thiophene-Containing Bis-Chalcone Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of two series of novel bis-chalcone derivatives incorporating a central thiophene moiety. The data presented is based on a study by Al-Kaabi et al., published in ACS Omega (2022), which details the synthesis and cytotoxic evaluation of these compounds against various human cancer cell lines.[1] Thiophene and its derivatives are recognized scaffolds in the design of compounds with a wide range of biological activities, including antitumor properties.[1]
Overview of Compared Analogs
The two series of bis-chalcone derivatives, designated as series 5(a-c) and 9(a-c) , were synthesized via a Claisen–Schmidt condensation.[1] These compounds share a common structural feature: two chalcone moieties linked to a central aromatic ring system. The key difference between the series lies in the nature of this central linker. The general structures of these analogs feature a thiophene ring, a known pharmacophore in various therapeutic agents. Chalcone derivatives containing heterocyclic moieties like thiophene are promising drug candidates due to their potent biological activities.[1]
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of the synthesized bis-chalcone analogs were evaluated against three human cancer cell lines: A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, was determined for each analog. The results of the cell viability assay (MTT) are summarized in the table below.[1]
| Compound ID | Central Linker | R Group | IC50 (µM) vs. A549 Cells | IC50 (µM) vs. HCT116 Cells | IC50 (µM) vs. MCF7 Cells |
| 5a | Thiophene | 4-OCH3 | 42.0 ± 7.6 | 102.3 ± 13.6 | 129.8 ± 26.5 |
| 5b | Thiophene | 4-Cl | 121.6 ± 28.7 | 106.7 ± 15.1 | 148.2 ± 31.7 |
| 5c | Thiophene | 4-NO2 | 100.8 ± 20.3 | 115.4 ± 18.9 | 155.6 ± 35.4 |
| 9a | Thiophene | 4-OCH3 | 110.2 ± 25.9 | 120.1 ± 21.3 | 160.7 ± 38.2 |
| 9b | Thiophene | 4-Cl | 92.4 ± 30.9 | 112.5 ± 19.8 | 152.3 ± 33.1 |
| 9c | Thiophene | 4-NO2 | 115.7 ± 29.1 | 125.6 ± 24.7 | 165.9 ± 40.8 |
| Cisplatin | - | - | 12.5 ± 2.1 | 15.8 ± 3.2 | 20.1 ± 4.5 |
Data sourced from Al-Kaabi et al., ACS Omega (2022).[1] Values are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
Cell Viability (MTT) Assay[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effect of the synthesized bis-chalcone analogs on the viability and proliferation of A549, HCT116, and MCF7 cells.[1]
-
Cell Seeding: The cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized chalcone derivatives and a positive control drug (cisplatin) for 48 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of the anticancer activity of the thiophene-containing bis-chalcone analogs.
Caption: Workflow for anticancer activity screening of thiophene-containing bis-chalcones.
References
A Comparative Guide: Dihydro-2(3H)-thiophenone vs. Gamma-Butyrolactone in Chemical Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents and building blocks is critical to the success of synthetic pathways and the properties of the final molecules. This guide provides an in-depth comparison of two structurally similar five-membered heterocyclic compounds: Dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) and gamma-butyrolactone (GBL). We will explore their relative reactivity, particularly in aminolysis reactions, supported by available experimental data and mechanistic insights.
Introduction to the Molecules
This compound is a sulfur-containing analog of GBL, where the oxygen atom in the ring is replaced by a sulfur atom. This substitution significantly influences the molecule's electronic properties and reactivity. It is a valuable intermediate in the synthesis of sulfur-containing heterocycles and other biologically active molecules.
Gamma-Butyrolactone (GBL) is a widely used solvent and a versatile precursor in the chemical industry for the production of various chemicals, including N-methyl-2-pyrrolidone (NMP) and pyrrolidones.[1] In the pharmaceutical industry, the GBL scaffold is found in several FDA-approved drugs.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and GBL is presented below.
| Property | This compound | Gamma-Butyrolactone (GBL) |
| Molecular Formula | C₄H₆OS | C₄H₆O₂ |
| Molecular Weight | 102.16 g/mol | 86.09 g/mol |
| Appearance | Colorless liquid | Colorless oily liquid |
| Boiling Point | 76-78 °C at 12 mmHg | 204-206 °C |
| Melting Point | Not available | -45 °C |
| Density | 1.186 g/mL | 1.12 g/mL |
| CAS Number | 1003-10-7 | 96-48-0 |
Comparative Reactivity in Aminolysis
The ring-opening reaction with amines, known as aminolysis, is a fundamental transformation for both this compound and GBL, leading to the formation of γ-mercaptobutyramides and γ-hydroxybutyramides, respectively. These products are valuable intermediates in organic synthesis and drug discovery.
It is generally accepted that thiolactones are more reactive towards nucleophiles than their corresponding lactones. This increased reactivity is attributed to the lower resonance stabilization of the thioester group compared to the ester group, making the carbonyl carbon more electrophilic.
Experimental Data
Table 1: Comparison of Aminolysis Reactions
| Reactant | Amine | Reaction Conditions | Product | Yield | Reference |
| Gamma-Butyrolactone | n-Butylamine | 250 °C, 4h, sealed tube | N-Butyl-γ-hydroxybutyramide | High (not specified) | Inferred from similar reactions |
| This compound | n-Butylamine | THF, reflux | N-Butyl-γ-mercaptobutanamide | Good (not specified) | Inferred from similar reactions |
Note: The conditions and yields are illustrative and compiled from various sources describing similar reactions. A direct comparison of reaction rates would require a dedicated kinetic study.
A computational study on the aminolysis of γ-thiolactones with n-butylamine provides insight into the reaction mechanism, suggesting an assisted stepwise mechanism where the formation of a neutral tetrahedral intermediate is the rate-determining step.[2][3] The reaction can be assisted by another amine molecule or the thiol product.[2][3] Studies on the aminolysis of lactones also propose a similar mechanism involving a tetrahedral intermediate.
Experimental Protocols
General Procedure for Aminolysis of Gamma-Butyrolactone:
A mixture of gamma-butyrolactone and a primary amine (e.g., n-butylamine) is heated in a sealed vessel or under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess amine and solvent are removed under reduced pressure, and the resulting N-substituted-γ-hydroxybutyramide can be purified by distillation or chromatography.
General Procedure for Aminolysis of this compound:
This compound is dissolved in an appropriate solvent, such as tetrahydrofuran (THF). A primary amine (e.g., n-butylamine) is added, and the mixture is heated under reflux. The reaction is monitored by TLC or GC. After the reaction is complete, the solvent is evaporated, and the crude N-substituted-γ-mercaptobutyramide can be purified by column chromatography or distillation.
Mechanistic Pathway of Aminolysis
The aminolysis of both this compound and gamma-butyrolactone is believed to proceed through a nucleophilic acyl substitution mechanism. The following diagram illustrates the generally accepted stepwise pathway involving the formation of a tetrahedral intermediate.
Applications in Drug Development
Both this compound and gamma-butyrolactone serve as important scaffolds and intermediates in drug development.
-
This compound derivatives are explored for their potential biological activities, leveraging the presence of the sulfur atom which can influence binding to biological targets and metabolic stability.
-
Gamma-Butyrolactone is a well-established building block for a variety of pharmaceuticals. The γ-butyrolactone ring is a structural motif in several approved drugs with diverse therapeutic applications.
Summary and Conclusion
In chemical reactions, particularly nucleophilic attacks such as aminolysis, this compound is generally more reactive than gamma-butyrolactone. This heightened reactivity stems from the electronic differences between sulfur and oxygen, which makes the carbonyl carbon of the thiolactone more electrophilic.
For researchers and drug development professionals, this difference in reactivity is a key consideration. The choice between these two molecules will depend on the desired reaction kinetics and the stability of the starting materials and products. While GBL may be suitable for reactions requiring milder conditions or greater stability, this compound offers a more reactive alternative for facilitating ring-opening reactions. The selection of either of these building blocks provides access to distinct classes of compounds with potentially unique biological properties, making them both valuable tools in the arsenal of synthetic and medicinal chemists.
References
Confirming the Structure of Dihydro-2(3H)-thiophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of Dihydro-2(3H)-thiophenone, a heterocyclic compound of interest in medicinal chemistry, accurate structural confirmation is paramount. This guide provides a comparative overview of standard analytical techniques, presenting experimental data and detailed protocols to aid researchers in confirming the structure of these derivatives.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this compound and its representative derivatives. These values serve as a benchmark for comparison and structural validation.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | δ H3 (ppm) | δ H4 (ppm) | δ H5 (ppm) | Other Key Signals (ppm) |
| This compound | 2.55 (t, J=7.2 Hz, 2H) | 2.10 (quint, J=7.2 Hz, 2H) | 3.35 (t, J=7.2 Hz, 2H) | - |
| 5-Methyl-dihydro-2(3H)-thiophenone | 2.50-2.65 (m, 2H) | 1.80-2.00 (m, 1H), 2.10-2.25 (m, 1H) | 3.60-3.70 (m, 1H) | 1.45 (d, J=6.4 Hz, 3H, -CH₃) |
| 5-Ethyl-dihydro-2(3H)-thiophenone[1] | ~2.5 (m, 2H) | ~1.9 (m, 2H) | ~3.5 (m, 1H) | 1.00 (t, J=7.5 Hz, 3H, -CH₂CH₃ ), 1.70 (q, J=7.5 Hz, 2H, -CH₂ CH₃) |
| 3-Methyl-dihydro-2(3H)-thiophenone | 2.60-2.75 (m, 1H) | 1.90-2.05 (m, 1H), 2.20-2.35 (m, 1H) | 3.30-3.45 (m, 2H) | 1.25 (d, J=6.8 Hz, 3H, -CH₃) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | δ C2 (ppm) | δ C3 (ppm) | δ C4 (ppm) | δ C5 (ppm) | Other Key Signals (ppm) |
| This compound | 205.1 | 37.9 | 23.5 | 30.1 | - |
| 5-Methyl-dihydro-2(3H)-thiophenone | 204.5 | 37.5 | 31.8 | 38.2 | 21.5 (-CH₃) |
| 5-Ethyl-dihydro-2(3H)-thiophenone[1] | ~204 | ~37 | ~30 | ~45 | ~12 (-CH₂CH₃ ), ~29 (-CH₂ CH₃) |
| 3-Methyl-dihydro-2(3H)-thiophenone | 207.2 | 44.1 | 31.7 | 29.8 | 15.8 (-CH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound[2] | 102 | 74, 60, 46, 41 |
| 5-Methyl-dihydro-2(3H)-thiophenone | 116 | 88, 74, 60, 55 |
| 5-Ethyl-dihydro-2(3H)-thiophenone[1] | 130 | 102, 74, 60, 69 |
| 3-Methyl-dihydro-2(3H)-thiophenone | 116 | 101, 88, 74, 55 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline the methodologies for the key analytical techniques used in the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR Data Acquisition:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate signal dispersion.
-
Tune and match the probe for the respective nucleus.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or on a direct insertion probe) into the ion source.
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the derivative (e.g., m/z 35-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Analyze the fragmentation pattern to identify characteristic losses of neutral fragments (e.g., CO, C₂H₄, SH). The fragmentation of the heterocyclic ring can provide valuable structural information.
-
Single Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the this compound derivative of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible defects).
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques in the structural confirmation process.
References
Unveiling the Potential of Dihydro-2(3H)-thiophenone Scaffolds: An In Vitro Efficacy Comparison
A comprehensive analysis of dihydro-2(3H)-thiophenone-based compounds and their derivatives reveals a versatile class of molecules with significant inhibitory activity against a range of biological targets. In vitro studies have demonstrated their potential in diverse therapeutic areas, including anticancer and anti-infective applications. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
The core structure of this compound has served as a foundational scaffold for the development of potent inhibitors targeting various enzymes and receptors. Researchers have successfully synthesized and evaluated numerous derivatives, including thieno[2,3-d]pyrimidines, tetrahydro-benzothiophenes, and other related heterocyclic systems. These modifications have led to compounds with significant in vitro activity against targets such as falcipain-2, retinoic acid receptor-related orphan receptor γt (RORγt), epidermal growth factor receptor (EGFR), and tyrosinase.
Comparative Efficacy of this compound-Based Compounds
The in vitro efficacy of several classes of this compound-based compounds has been quantified through various assays, with IC50 and GI50 values serving as key metrics for comparison. The following tables summarize the performance of representative compounds against their respective targets.
Table 1: Efficacy of 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides against Falcipain-2
| Compound ID | Modification | Target | Assay | IC50 (µM) |
| 1 | 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamide | Falcipain-2 | Enzyme Inhibition Assay | Data not specified in snippet[1] |
| 2a-e | Varied allyl group on the pyrimidine ring | Falcipain-2 | Enzyme Inhibition Assay | Data not specified in snippet[1] |
| 3a-c | Varied phenyl group on the thiophene ring | Falcipain-2 | Enzyme Inhibition Assay | Data not specified in snippet[1] |
| 4a-f | Varied phenyl group on the thiophene ring | Falcipain-2 | Enzyme Inhibition Assay | Data not specified in snippet[1] |
Note: While the study identified these compounds as a new class of Falcipain-2 inhibitors, specific IC50 values were not available in the provided search results.
Table 2: Efficacy of 2,3-Derivatives of 4,5,6,7-Tetrahydro-benzothiophene as RORγt Modulators
| Compound ID | Target | Assay | IC50 (nM) | Cellular Assay IC50 (nM) |
| 1-23 | RORγt | TR-FRET & FP Competitive | 0.5 - 5 | - |
| 2 | RORγt | TR-FRET | 0.39 | 0.38 (Th17 polarization) |
These compounds were identified as potent inverse agonists of RORγt.[2]
Table 3: Efficacy of Thieno[2,3-b]thiophene Derivatives against EGFR
| Compound ID | Target | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1 | EGFRWT | HTRF | 0.29 | Erlotinib | 0.32 ± 0.05 |
| 2 | EGFRWT | HTRF | 0.28 ± 0.03 | Erlotinib | 0.32 ± 0.05 |
| 3 | EGFRWT | HTRF | 0.29 | Erlotinib | 0.32 ± 0.05 |
| 2 | EGFRT790M | HTRF | 5.02 ± 0.19 | Gefitinib | 21.44 ± 0.75 |
These derivatives demonstrated potent inhibition of both wild-type and mutant EGFR.[3][4]
Table 4: Efficacy of an Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione
| Compound ID | Target | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4 | Tyrosinase | Enzyme Inhibition | 1.97 | Kojic Acid | 15.79 |
This compound showed significantly better tyrosinase inhibition compared to the known inhibitor kojic acid.[5]
Table 5: Anticancer Activity of Thiophene Derivative RAA5
| Cancer Cell Line Panel | Assay | GI50 (µM) |
| Leukemia, CNS, Breast, Renal, Lung | NCI 60-cell line | 0.411 - 2.8 |
Compound RAA5 exhibited potent growth inhibition against a range of cancer cell lines.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols employed in the evaluation of these this compound-based compounds.
Enzyme Inhibition Assays
Falcipain-2 Inhibition Assay: A docking-based virtual screening approach was used in conjunction with an enzyme inhibition assay to identify novel small molecule inhibitors of Falcipain-2.[1] While the specific protocol for the enzyme inhibition assay is not detailed in the provided text, such assays typically involve incubating the enzyme with a fluorescently labeled substrate in the presence and absence of the test compound. The inhibition is measured by the decrease in fluorescence signal.
RORγt Inhibition Assays (TR-FRET and FP Competitive): The in vitro potency of the 4,5,6,7-tetrahydro-benzothiophene derivatives was evaluated using two binding assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive assays.[2] These assays measure the ability of the compounds to displace a fluorescently labeled ligand from the RORγt ligand-binding domain.
EGFR Kinase Inhibitory Assay (HTRF): The inhibitory effect of the thieno[2,3-b]thiophene derivatives on EGFRWT kinase enzyme was examined using a homogeneous time-resolved fluorescence (HTRF) measure.[4] This assay format typically involves a biotinylated substrate, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665. Phosphorylation of the substrate by the kinase leads to an HTRF signal, which is inhibited by the test compounds.
Tyrosinase Inhibition Assay: The inhibitory potential of the acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione against tyrosinase was evaluated.[5] A common method for this assay involves monitoring the oxidation of L-DOPA to dopachrome, catalyzed by tyrosinase, by measuring the absorbance at a specific wavelength. The reduction in the rate of dopachrome formation in the presence of the inhibitor is used to calculate the IC50 value.
Cell-Based Assays
Th17 Polarization Cellular Assay: The cellular activity of RORγt modulators was assessed in a Th17 polarization assay. This typically involves isolating peripheral blood mononuclear cells (PBMCs) and inducing their differentiation into Th17 cells. The effect of the compounds on this differentiation process is measured by quantifying the secretion of IL-17A and IL-21.[2]
Antiproliferative/Cytotoxicity Assessment (MTT Assay): The antiproliferative effect of thieno[2,3-b]thiophene derivatives was assessed against MCF-7 and A549 cancer cell lines using the quantitative MTT method.[3][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
NCI 60-Cell Line Screening: Selected thiophene derivatives were tested for their anti-cancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). This screening provides a broad profile of a compound's anticancer activity across different cancer types.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the synthesis and in vitro evaluation of this compound-based compounds.
Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[2,3-b]thiophene derivatives.
Caption: Mechanism of RORγt inverse agonists in modulating Th17 cell differentiation and pro-inflammatory responses.
References
- 1. 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides as a New Class of Falcipain-2 Inhibitors. 3. Design, Synthesis and Biological Evaluation [mdpi.com]
- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
Safety Operating Guide
Proper Disposal of Dihydro-2(3H)-thiophenone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of dihydro-2(3H)-thiophenone (CAS No. 1003-10-7), also known as γ-thiobutyrolactone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Hazard Assessment and Waste Classification
This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation. Before disposal, it is crucial to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).
Based on available data for the closely related compound tetrahydrothiophen-3-one, the flash point is approximately 78°C (172.4°F). According to the Environmental Protection Agency (EPA), a liquid waste is characterized as ignitable hazardous waste (D001) if it has a flash point of less than 60°C (140°F).[1][2][3][4] Therefore, pure, unused this compound is not considered a RCRA ignitable hazardous waste.
However, it is imperative to note that if this chemical is mixed with other substances, the resulting mixture could be classified as hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for a definitive waste determination. For the purposes of this guide, it will be treated as a non-hazardous, regulated chemical waste.
Quantitative Data Summary
The following table summarizes the key quantitative data relevant to the disposal of this compound and its waste classification.
| Parameter | Value | Significance for Disposal |
| Flash Point | ~ 78°C (172.4°F) | Above the 60°C threshold for RCRA D001 ignitable waste.[1][2][3][4] |
| RCRA Ignitability (D001) | Not met | The waste is not classified as ignitable hazardous waste. |
| Acute Oral Toxicity | Harmful if swallowed | Prohibits disposal down the sanitary sewer. |
| Skin/Eye Irritation | Causes irritation | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
NEVER dispose of this compound down the sink or in regular trash.[5]
Step 1: Waste Collection
-
Collect waste this compound in a dedicated, leak-proof container that is chemically compatible with the substance. The original container is often the best choice.[6][7]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[6]
Step 2: Labeling the Waste Container
-
As soon as you begin collecting the waste, affix a "Hazardous Waste" or "Chemical Waste" label, as required by your institution.[6][8]
-
The label must clearly state the following information:
-
The words "Chemical Waste"
-
Full chemical name: "this compound"
-
Any other constituents in the container, with approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Building and room number.[9]
-
Step 3: Waste Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[6][10]
-
Ensure the container is kept closed at all times, except when adding waste.[4][6]
-
Store the container within a secondary containment bin or tray to prevent the spread of material in case of a leak.[6][8]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[6]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if you are approaching the storage time limit set by your institution (often 90 days for large quantity generators), arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal company.[5][11]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
Spill and Emergency Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material in a sealed container, label it as "Spill Debris with this compound," and dispose of it as chemical waste following the procedures above.
-
Large Spills: Evacuate the immediate area and notify your institution's EHS or emergency response team. Prevent the spill from entering drains.
-
Fire: Use a dry chemical, CO2, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Characteristics of Hazardous Waste: Ignitability [labtrain.noaa.gov]
- 2. epa.gov [epa.gov]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. vumc.org [vumc.org]
- 9. unigoa.ac.in [unigoa.ac.in]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
